molecular formula C28H37ClN8O2 B3064259 SCH-900875 CAS No. 907206-98-8

SCH-900875

Cat. No.: B3064259
CAS No.: 907206-98-8
M. Wt: 553.1 g/mol
InChI Key: MDHIGNOFHUSPMA-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH-900875 is a useful research compound. Its molecular formula is C28H37ClN8O2 and its molecular weight is 553.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

907206-98-8

Molecular Formula

C28H37ClN8O2

Molecular Weight

553.1 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C28H37ClN8O2/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34)/t18-,22+/m1/s1

InChI Key

MDHIGNOFHUSPMA-GCJKJVERSA-N

Isomeric SMILES

CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC

Canonical SMILES

CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH-900875 (Ulixertinib/BVD-523)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-900875, more commonly known as ulixertinib or BVD-523, is a first-in-class, orally available, reversible, and ATP-competitive small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[4][5] Ulixertinib has demonstrated potent anti-tumor activity in preclinical models and has shown clinical activity in patients with advanced solid tumors harboring MAPK pathway mutations, including those who have developed resistance to upstream BRAF and MEK inhibitors.[4][5] This document provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to ulixertinib.

Core Mechanism of Action

Ulixertinib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ERK1 and ERK2.[3] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of active ERK, preventing the phosphorylation of its numerous downstream substrates.[6] This blockade of signal transduction leads to the inhibition of ERK-dependent cellular processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a dependency on the MAPK pathway.[1] By targeting the final node in the RAS-RAF-MEK-ERK cascade, ulixertinib offers a therapeutic strategy to overcome resistance mechanisms that can arise from upstream pathway reactivation.[4]

Signaling Pathway

The diagram below illustrates the canonical MAPK signaling pathway and the specific point of inhibition by ulixertinib.

MAPK_Pathway cluster_upstream Upstream Activation cluster_target Target Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factors->RTK RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Cellular Processes Proliferation, Survival, Differentiation RSK->Cellular Processes Transcription->Cellular Processes Ulixertinib Ulixertinib (this compound) Ulixertinib->ERK

Caption: MAPK Signaling Pathway and Ulixertinib's Point of Inhibition.

Quantitative Data

The potency and activity of ulixertinib have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Cellular Activity
ParameterTarget/Cell LineValueReference(s)
Ki ERK10.3 nM[7]
ERK20.04 nM[7]
IC50 (Enzymatic) ERK2<0.3 nM[8]
IC50 (pRSK Inhibition) A375 Melanoma (BRAFV600E)31 nM - 140 nM[8]
IC50 (Cell Proliferation) A375 Melanoma (BRAFV600E)180 nM[8]
Table 2: Preclinical Pharmacokinetic Parameters
SpeciesDose & RouteTmax (h)t1/2 (h)Vss (L/kg)CL (mL/min/kg)Oral Bioavailability (%)Reference(s)
Mouse IV / Oral0.50 - 0.751.0 - 2.50.566.24>92%[9]
Rat IV / Oral0.50 - 0.751.0 - 2.50.361.67>92%[9]
Dog IV / Oral2.01.0 - 2.51.6115.534%[9]
Table 3: Phase I Clinical Trial (NCT01781429) Summary
ParameterValueReference(s)
Study Phase Phase I[4][10]
Patient Population 135 patients with advanced solid tumors[4][10]
Dose Escalation Range 10 mg to 900 mg twice daily (BID)[4]
Recommended Phase II Dose (RP2D) 600 mg BID[4][10]
Pharmacodynamics Near-complete (~86-93%) ERK inhibition at RP2D[4]
Most Common Adverse Events Diarrhea (48%), fatigue (42%), nausea (41%), acneiform dermatitis (31%)[4]
Preliminary Efficacy (Evaluable Patients) 14% Partial Response rate in dose expansion[4]
Responsive Tumor Types (Mutations) NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the mechanism of action of ulixertinib.

ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol describes a method to determine the in vitro potency of ulixertinib against purified ERK2 enzyme.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of ulixertinib against ERK2.

  • Materials:

    • Purified, MEK-activated ERK2 protein.

    • Substrate peptide (e.g., Erktide).

    • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS.

    • Ulixertinib stock solution (e.g., 10 mM in DMSO).

    • ATP.

    • 384-well polypropylene plates.

    • RapidFire Mass Spectrometry platform.

  • Workflow Diagram:

Kinase_Assay_Workflow start Start dispense_enzyme Dispense 1.2 nM ERK2 in Assay Buffer to 384-well plate start->dispense_enzyme dispense_compound Add serial dilutions of Ulixertinib (0.1 nM to 100 µM) (Final DMSO 1%) dispense_enzyme->dispense_compound pre_incubate Pre-incubate Enzyme and Compound for 20 min at Room Temperature dispense_compound->pre_incubate initiate_reaction Initiate reaction by adding ATP and Erktide substrate pre_incubate->initiate_reaction incubate_reaction Incubate for a defined period (e.g., 60 min) initiate_reaction->incubate_reaction quench_reaction Quench reaction with acidic solution (e.g., formic acid) incubate_reaction->quench_reaction analyze_ms Analyze substrate and phosphorylated product by RapidFire MS quench_reaction->analyze_ms calculate_ic50 Calculate IC50 from dose-response curve analyze_ms->calculate_ic50 end_process End calculate_ic50->end_process

Caption: Workflow for an in vitro ERK2 kinase inhibition assay.
  • Procedure:

    • Prepare a 12-point serial dilution of ulixertinib in DMSO.

    • Dispense 10 µL of 1.2 nM ERK2 protein in assay buffer into each well of a 384-well plate containing the diluted compound. The final DMSO concentration should be 1%.[8]

    • Pre-incubate the enzyme and compound for 20 minutes at room temperature.[8]

    • Initiate the kinase reaction by adding ATP and the Erktide substrate.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a quenching solution (e.g., formic acid).

    • Analyze the levels of unphosphorylated substrate and phosphorylated product using a RapidFire Mass Spectrometry platform.[8]

    • Generate a dose-response curve and calculate the IC50 value.

Cell Viability / Antiproliferation Assay

This protocol outlines a method to assess the effect of ulixertinib on the proliferation of cancer cell lines.

  • Objective: To determine the IC50 of ulixertinib for inhibiting cell proliferation.

  • Materials:

    • Adherent cancer cell line (e.g., A375).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Ulixertinib stock solution.

    • 384-well black, clear-bottom cell culture plates.

    • Fixative solution (e.g., 4% formaldehyde in PBS).

    • Nuclear stain (e.g., Hoechst 33342).

    • High-content imaging system (e.g., Cellomics ArrayScan™ VTI).

  • Procedure:

    • Seed cells into 384-well plates at a density of ~200 cells per well in 40 µL of media and incubate overnight.[8]

    • Dose the cells with a 12-point serial dilution of ulixertinib (e.g., 0.03 nM to 30 µM) using an acoustic dispenser. The final DMSO concentration should be ~0.3%.[8]

    • Incubate the plates for 72 hours at 37°C.[8]

    • Fix the cells by adding 20 µL of 12% formaldehyde (4% final concentration) containing Hoechst 33342 nuclear stain. Incubate for 30 minutes at room temperature.[8]

    • Wash the wells with PBS.

    • Acquire images and count the number of nuclei in each well using a high-content imaging system.

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells and determine the IC50 value.

Western Blot for Pathway Modulation (pRSK Inhibition)

This protocol is used to confirm that ulixertinib inhibits ERK signaling within the cell by measuring the phosphorylation of a direct downstream substrate, RSK.

  • Objective: To assess the dose-dependent inhibition of RSK phosphorylation by ulixertinib in whole cells.

  • Materials:

    • Cancer cell line of interest.

    • Serum-free medium and complete medium.

    • Growth factor for stimulation (e.g., EGF or PMA).

    • Ulixertinib.

    • Ice-cold PBS.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-RSK (pRSK), anti-total RSK, anti-total ERK, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of ulixertinib or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., PMA) to induce the MAPK pathway.[4]

    • Wash cells with ice-cold PBS and lyse them.

    • Quantify protein concentration in the lysates.

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-pRSK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total RSK, total ERK, or a loading control like GAPDH.

Conclusion

This compound (ulixertinib/BVD-523) is a potent and selective inhibitor of ERK1/2, the terminal kinases of the MAPK pathway. Its mechanism of action, centered on the ATP-competitive inhibition of ERK, has been thoroughly characterized. Preclinical data demonstrate its ability to suppress proliferation in cancer cells driven by MAPK pathway mutations and to cause tumor regression in animal models.[5] Early-phase clinical trials have established a manageable safety profile and have shown durable responses in heavily pre-treated patients with specific BRAF and NRAS mutations.[10] As a first-in-class agent, ulixertinib represents a promising therapeutic strategy, particularly in overcoming resistance to upstream inhibitors in the MAPK cascade. Further clinical investigation is warranted to fully define its role in the treatment of MAPK-driven malignancies.

References

In-Depth Technical Guide: SCH-900875 and its Interaction with the CXCR3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SCH-900875, a potent antagonist of the C-X-C chemokine receptor 3 (CXCR3). This document details its binding affinity, the experimental methodologies used for its characterization, and the relevant CXCR3 signaling pathways.

Core Focus: this compound Binding Affinity for CXCR3

This compound is a high-affinity antagonist for the CXCR3 receptor, developed through structure-activity relationship (SAR) studies of a piperazine-based piperidine chemical scaffold. While noted for its high affinity and efficacy in preclinical models of autoimmune diseases, specific quantitative binding data from publicly available literature is limited.[1][2][3]

A closely related compound from the same optimization series, designated as compound 3 , demonstrated significant binding affinity in radioligand binding assays.[2][4] The data for this related compound is presented below to provide context for the potency of this chemical class.

Quantitative Binding Data for a Related Piperazine-Based Piperidine Analog (Compound 3)
ParameterValueLigand(s)
pKi 7.0
pIC50 7.3CXCL9
7.7CXCL10
7.1CXCL11

Data sourced from a study on CXCR3 inhibitors, which identified this compound through high-throughput screening.[2][4]

It is important to note that while this compound (compound 2 in the referenced study) was developed from this series and exhibits high affinity, the precise pKi and pIC50 values for this compound itself are not explicitly stated in the reviewed literature.[1][2][5]

Experimental Protocols: Determining CXCR3 Binding Affinity

The binding affinity of compounds like this compound to the CXCR3 receptor is typically determined using a competitive radioligand binding assay. This method quantifies the ability of a non-labeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor.

Standard Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Cells expressing the CXCR3 receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10 or [125I]-CXCL11) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.

    • The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep CXCR3-Expressing Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]-CXCL10) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis to Determine IC50 and Ki Quantification->Data_Analysis

Radioligand Binding Assay Workflow

CXCR3 Signaling Pathways

CXCR3 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (CXCL9, CXCL10, and CXCL11), initiates a cascade of intracellular signaling events. These pathways are crucial for the chemotactic responses of immune cells, particularly T cells.

Upon ligand binding, CXCR3 couples to inhibitory G proteins (Gαi). This coupling leads to the dissociation of the Gαβγ heterotrimer into Gαi and Gβγ subunits, which then activate downstream effector molecules. Key signaling events include:

  • Phospholipase C (PLC) activation: Leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium mobilization: IP3 triggers the release of intracellular calcium stores.

  • Protein Kinase C (PKC) activation: Stimulated by DAG and calcium.

  • Phosphoinositide 3-kinase (PI3K) activation: A key pathway involved in cell survival and migration.

  • Mitogen-activated protein kinase (MAPK) pathway activation: Including ERK1/2, which regulates cell proliferation and differentiation.

The culmination of these signaling events results in cytoskeletal rearrangements and cellular migration towards the chemokine gradient. As an antagonist, this compound blocks the initiation of these downstream signaling cascades by preventing ligand binding to CXCR3.

G CXCR3 Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response Ligand CXCL9, CXCL10, CXCL11 CXCR3 CXCR3 Ligand->CXCR3 G_Protein Gαiβγ CXCR3->G_Protein Activates SCH900875 This compound SCH900875->CXCR3 Blocks G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PI3K PI3K G_alpha->PI3K PLC PLC G_beta_gamma->PLC Calcium Ca2+ Mobilization PLC->Calcium MAPK MAPK Pathway (ERK1/2) PI3K->MAPK Chemotaxis Chemotaxis and Cell Migration Calcium->Chemotaxis MAPK->Chemotaxis

CXCR3 Signaling Pathway

References

The CXCR3 Antagonist SCH-900875: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). As a key regulator of immune cell trafficking, CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—are deeply implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions. By blocking the interaction between CXCR3 and its ligands, this compound offers a promising therapeutic strategy for mitigating the chronic inflammation that drives these pathologies. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development.

Core Function and Mechanism of Action

This compound functions as a non-competitive antagonist of the CXCR3 receptor. This mechanism involves binding to a site on the receptor distinct from the ligand-binding site, thereby inducing a conformational change that prevents receptor activation even in the presence of its natural chemokine ligands. This allosteric inhibition effectively blocks the downstream signaling pathways that mediate the chemotactic response of immune cells, primarily T helper 1 (Th1) lymphocytes, to inflammatory sites.

The primary consequence of CXCR3 antagonism by this compound is the inhibition of leukocyte migration. In inflammatory states, elevated levels of CXCL9, CXCL10, and CXCL11 act as chemoattractants, recruiting CXCR3-expressing immune cells to tissues. By disrupting this axis, this compound can reduce the infiltration of pathogenic T cells into target organs, thereby ameliorating inflammation and tissue damage.

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The compound is a derivative of an earlier CXCR3 antagonist, SCH 546738, and was developed through structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Assay TypeLigandCell LineParameterValueReference
Radioligand Binding[¹²⁵I]-CXCL10Human T cellsKi~10 nM (estimated)[1]
Chemotaxis AssayCXCL11Activated T cellsIC₅₀~10 nM (estimated)[1]

Note: The quantitative data for this compound is extrapolated from its parent compound, SCH 546738, as specific primary data for this compound is not publicly available in the cited literature. The review by Andrews and Cox (2016) refers to this compound as an optimized derivative.

Preclinical Efficacy in Animal Models

The therapeutic potential of this compound has been demonstrated in preclinical models of autoimmune diseases, where it has shown the ability to reduce disease severity.

Experimental Autoimmune Encephalomyelitis (EAE)

In mouse models of EAE, a well-established model for multiple sclerosis, administration of CXCR3 antagonists has been shown to be effective.

Collagen-Induced Arthritis (CIA)

In rodent models of CIA, a preclinical model for rheumatoid arthritis, CXCR3 antagonism has demonstrated efficacy in reducing joint inflammation and damage.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a human T-cell line endogenously expressing the CXCR3 receptor.

  • Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a constant concentration of the radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10), and varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit CXCR3-mediated cell migration.

Methodology:

  • Cell Preparation: Activated human T cells, which highly express CXCR3, are used.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber contains a chemoattractant (e.g., CXCL11) and varying concentrations of this compound. The upper chamber contains the activated T cells. The two chambers are separated by a porous membrane.

  • Incubation: The chamber is incubated to allow cell migration from the upper to the lower chamber in response to the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The results are plotted as the percentage of inhibition of migration versus the concentration of this compound to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

CXCR3_Signaling_Pathway cluster_membrane Cell Membrane CXCR3 CXCR3 G_protein Gαi/o CXCR3->G_protein Activates PLC PLC G_protein->PLC PI3K PI3Kγ G_protein->PI3K CXCL11 CXCL9/10/11 CXCL11->CXCR3 Binds SCH900875 This compound SCH900875->CXCR3 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Akt Akt PI3K->Akt Actin Actin Polymerization Akt->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: CXCR3 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare Activated T Cells start->prep_cells setup_chamber Set up Chemotaxis Chamber (Lower: Chemoattractant ± this compound Upper: T cells) prep_cells->setup_chamber incubate Incubate setup_chamber->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Data (Determine IC₅₀) quantify->analyze end End analyze->end

Caption: Workflow for a typical in vitro chemotaxis assay.

Conclusion

This compound is a potent CXCR3 antagonist with a clear mechanism of action centered on the inhibition of immune cell migration. Its efficacy in preclinical models of autoimmune diseases highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a foundation for further investigation into the clinical utility of this compound and other CXCR3-targeted therapies. Further research is warranted to fully elucidate its clinical potential, safety profile, and optimal therapeutic applications.

References

The Core of Prexasertib (LY2606368): An In-depth Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on nomenclature: Initial searches for "SCH-900875" revealed conflicting information, with some sources associating this identifier with the CHK1/CHK2 inhibitor Prexasertib (also known as LY2606368), and others with a CXCR3 antagonist. Extensive review of the scientific literature and chemical databases confirms that Prexasertib (LY2606368) is a distinct chemical entity from this compound. This guide will focus exclusively on Prexasertib (LY2606368), a compound of significant interest in oncology research and development.

Introduction: The Discovery of a Potent CHK1/CHK2 Inhibitor

Prexasertib (LY2606368) is a second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1] Developed by Eli Lilly and Company, Prexasertib emerged from efforts to identify potent and selective inhibitors of the DNA Damage Response (DDR) pathway as a therapeutic strategy against cancer.

The rationale behind targeting CHK1 lies in its critical role in cell cycle regulation and DNA repair.[1] In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, are highly reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 in these cells abrogates this crucial checkpoint, leading to an accumulation of DNA damage, premature entry into mitosis, and ultimately, a form of programmed cell death known as mitotic catastrophe.[2]

Prexasertib has demonstrated potent single-agent anti-tumor activity in various preclinical models and has been evaluated in numerous clinical trials for the treatment of advanced solid tumors.[3][4]

Mechanism of Action: The CHK1 Signaling Pathway

The CHK1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the site of damage and activated. ATR then phosphorylates and activates CHK1, which in turn phosphorylates a number of downstream targets to enforce cell cycle arrest. A key substrate of CHK1 is the phosphatase CDC25, which is responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting CDC25, CHK1 prevents the activation of CDKs and halts the cell cycle.

Prexasertib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CHK1, preventing its kinase activity. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately results in cell death.

CHK1_Signaling_Pathway CHK1 Signaling Pathway and Inhibition by Prexasertib cluster_checkpoint Cell Cycle Progression DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits G2_M_Arrest G2/M Checkpoint Arrest (DNA Repair) Prexasertib Prexasertib (LY2606368) Prexasertib->CHK1 inhibits CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin activates Mitosis Mitosis CDK_Cyclin->Mitosis Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis (in presence of DNA damage)

Caption: CHK1 pathway and Prexasertib's mechanism.

Quantitative Data

The following tables summarize key quantitative data for Prexasertib (LY2606368) from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Prexasertib

TargetAssay TypeValueReference
CHK1Ki0.9 nM[5]
CHK1IC50<1 nM[5]
CHK2IC508 nM[5]
RSK1IC509 nM[5]
MELKIC5038 nM[5]
SIKIC5042 nM[5]
BRSK2IC5048 nM[5]
ARK5IC5064 nM[5]

Table 2: Cellular Activity of Prexasertib

Cell LineAssay TypeIC50Reference
Multiple Colorectal Cancer Cell LinesViability<13 nM[6]
HeLa (p53-deficient)G2/M Checkpoint Abrogation9 nM[6]
AGS and MKN1 Gastric Cancer CellsApoptosis Induction & Colony Formation Inhibition25 nM[6]
Androgen-Receptor Positive Prostate Cancer Cell LinesCell Proliferation4.3 - 13.1 nM[3]
Androgen-Receptor Negative Prostate Cancer Cell LinesCell Proliferation6.4 - 1000 nM[3]

Synthesis of Prexasertib (LY2606368)

Several synthetic routes for Prexasertib have been reported, including both traditional batch synthesis and more modern continuous-flow solid-phase synthesis.[7][8] A representative multi-step synthesis is outlined below, which involves the construction of the key pyrazole intermediate followed by coupling with the cyanopyrazine moiety.

Prexasertib_Synthesis Representative Synthesis of Prexasertib (LY2606368) SM1 1-(2-hydroxy-6-methoxyphenyl)ethanone Intermediate1 Ether Intermediate SM1->Intermediate1 Mitsunobu Reaction SM2 tert-butyl (3-hydroxypropyl)carbamate SM2->Intermediate1 Intermediate3 N-Boc-Prexasertib Intermediate1->Intermediate3 Condensation & Cyclization SM3 5-aminopyrazine-2-carbonitrile Intermediate2 Isothiocyanate Intermediate SM3->Intermediate2 Thiophosgenation SM4 Thiophosgene SM4->Intermediate2 Intermediate2->Intermediate3 Prexasertib Prexasertib (LY2606368) Intermediate3->Prexasertib Boc Deprotection (e.g., HCl or MsOH)

References

The Role of SCH-900875 in T-Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell migration is a fundamental process in the adaptive immune response, orchestrating the trafficking of T lymphocytes to sites of inflammation, infection, and tumors. This targeted movement is primarily guided by chemokines, a family of small cytokines that bind to G protein-coupled receptors (GPCRs) on the surface of T-cells, initiating intracellular signaling cascades that lead to cellular polarization and motility. One of the key chemokine receptors involved in directing the migration of activated T-cells, particularly T helper 1 (Th1) and cytotoxic T lymphocytes (CTLs), is the C-X-C motif chemokine receptor 3 (CXCR3). This technical guide provides an in-depth exploration of the role of SCH-900875, a potent and selective CXCR3 antagonist, in the modulation of T-cell migration. We will delve into the molecular mechanisms of CXCR3 signaling, present experimental evidence of inhibition by this compound, and provide detailed protocols for relevant in vitro assays.

Mechanism of Action of this compound: Targeting the CXCR3 Chemokine Receptor

This compound is a small molecule inhibitor that specifically targets the CXCR3 receptor. By binding to CXCR3, this compound competitively blocks the binding of its natural chemokine ligands: CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC).[1] This blockade prevents the initiation of the downstream signaling pathways that are essential for T-cell chemotaxis.

The CXCR3 receptor and its ligands are integral to the recruitment of effector T-cells to inflamed tissues in various pathological conditions, including autoimmune diseases and cancer.[2] Therefore, by inhibiting CXCR3, this compound has the potential to modulate inflammatory responses and anti-tumor immunity by impeding the infiltration of pathogenic T-cells into target tissues.

The CXCR3 Signaling Pathway in T-Cell Migration

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 on T-cells triggers a cascade of intracellular events that culminate in directed cell movement. This signaling pathway is complex and involves multiple key players, as illustrated in the diagram below.

CXCR3 Signaling Pathway in T-Cell Migration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL CXCL9/10/11 CXCR3 CXCR3 CXCL->CXCR3 Binds G_protein Gαi/Gβγ CXCR3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates ZAP70 ZAP-70 G_protein->ZAP70 Activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates SCH900875 This compound SCH900875->CXCR3 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces Actin_polymerization Actin Polymerization & Cytoskeletal Rearrangement Ca_flux->Actin_polymerization LAT LAT ZAP70->LAT Phosphorylates LAT->PLC Potentiates MAPK_pathway->Actin_polymerization PI3K_Akt_pathway->Actin_polymerization Cell_migration T-Cell Migration Actin_polymerization->Cell_migration

Figure 1: Simplified CXCR3 signaling pathway leading to T-cell migration.

Upon ligand binding, CXCR3 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3] The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates downstream effectors. A key effector is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium flux from intracellular stores, a critical event for cell motility.[1]

Furthermore, CXCR3 signaling can engage other pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] Recent evidence also points to the involvement of the T-cell receptor (TCR) signaling component, ZAP-70, in CXCR3-mediated chemotaxis.[4] The culmination of these signaling events is the rearrangement of the actin cytoskeleton, leading to the formation of lamellipodia and uropods, which drive the directional migration of the T-cell along the chemokine gradient.

Experimental Evidence for the Role of this compound

The inhibitory effect of CXCR3 antagonists like this compound on T-cell migration has been demonstrated in numerous preclinical studies. While specific quantitative data for this compound's direct inhibition of T-cell migration in publicly available literature is limited, the efficacy of other potent CXCR3 antagonists provides a strong rationale for its mechanism of action.

Table 1: In Vitro Inhibition of T-Cell Migration by CXCR3 Antagonists

CompoundTarget CellsChemoattractantAssay TypeIC50 / % InhibitionReference
SCH 546738 RAW264.7 cells-CCK-816.250 µM (for 50% growth inhibition)[5]
Piceatannol (ZAP-70 inhibitor) JE6.1/CXCR3 cellsCXCL10Transwell MigrationDose-dependent reduction[4]
PS372424 (CXCR3 agonist) Activated human T-cellsCXCL11, CXCL12, CCL5Transwell MigrationSignificant inhibition[6]

Note: Data for this compound is not publicly available in this format. The table presents data for other relevant compounds to illustrate the experimental approaches and expected outcomes.

Detailed Experimental Protocols

To facilitate further research into the role of this compound and CXCR3 in T-cell migration, this section provides detailed methodologies for key in vitro assays.

Transwell Migration Assay

This assay is a standard method to quantify the chemotactic response of cells to a chemoattractant.

Transwell Migration Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_Cells 1. Prepare T-cell suspension Prepare_Chemoattractant 2. Prepare chemoattractant (CXCL9/10/11) +/- this compound Add_to_Plate 3. Add chemoattractant to lower chamber and cells to upper chamber Incubate 4. Incubate at 37°C for 1-4 hours Add_to_Plate->Incubate Collect_Cells 5. Collect migrated cells from lower chamber Incubate->Collect_Cells Quantify_Cells 6. Quantify migrated cells (e.g., flow cytometry, cell counting) Collect_Cells->Quantify_Cells Analyze_Data 7. Analyze data and calculate % migration inhibition Quantify_Cells->Analyze_Data

Figure 2: Workflow for a typical T-cell transwell migration assay.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Activated human or murine T-cells

  • Recombinant human or murine CXCL9, CXCL10, or CXCL11

  • This compound or other CXCR3 antagonists

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting solution (e.g., Trypan Blue) or flow cytometer

Procedure:

  • Cell Preparation: Culture and activate T-cells (e.g., with anti-CD3/CD28 beads and IL-2) to induce CXCR3 expression.[4] Prior to the assay, wash and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant Preparation: Prepare serial dilutions of the CXCR3 ligand (e.g., 1-100 ng/mL) in migration buffer. For inhibition assays, pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C before adding them to the transwell insert.

  • Assay Setup: Add 600 µL of the chemoattractant solution (with or without inhibitor) to the lower chamber of the 24-well plate. Place the transwell insert into the well. Add 100 µL of the cell suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • Carefully remove the transwell insert.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry. For flow cytometry, a known number of counting beads can be added to each sample for accurate cell enumeration.

  • Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells initially added to the upper chamber. For inhibition assays, calculate the percentage of migration inhibition by this compound compared to the vehicle control.

Flow Cytometry for CXCR3 Internalization

Ligand-induced receptor internalization is a hallmark of GPCR activation. This assay measures the decrease in surface CXCR3 expression on T-cells following exposure to its ligands.

Materials:

  • Activated T-cells expressing CXCR3

  • Recombinant CXCL9, CXCL10, or CXCL11

  • This compound

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-human or anti-mouse CXCR3 antibody (and corresponding isotype control)

  • Flow cytometer

Procedure:

  • Cell Treatment: Resuspend activated T-cells in serum-free medium. Aliquot cells into tubes and treat with different concentrations of CXCR3 ligands (e.g., 10-100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. For inhibition studies, pre-incubate cells with this compound before adding the ligand.

  • Staining: Stop the internalization process by placing the tubes on ice and adding cold FACS buffer. Pellet the cells by centrifugation and resuspend in FACS buffer containing the anti-CXCR3 antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the T-cell population and analyze the mean fluorescence intensity (MFI) of CXCR3 staining. A decrease in MFI in ligand-treated cells compared to untreated cells indicates receptor internalization. The ability of this compound to prevent this decrease demonstrates its antagonistic activity.

Conclusion

This compound, as a selective CXCR3 antagonist, represents a promising therapeutic agent for modulating T-cell migration in a variety of disease contexts. A thorough understanding of the CXCR3 signaling pathway and the availability of robust in vitro assays are crucial for the continued development and evaluation of this and other CXCR3-targeted therapies. This technical guide provides a comprehensive overview of the core principles and methodologies for researchers and drug development professionals working in this exciting field. Further investigation into the specific quantitative effects of this compound on T-cell migration and its impact on in vivo models of disease will be critical for its translation to the clinic.

References

The CXCR3 Antagonist SCH-900875: A Technical Overview of its Impact on Chemokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875 is a potent, small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). As a member of the piperazine-piperidine class of CXCR3 antagonists, it holds therapeutic potential in a variety of inflammatory and autoimmune diseases where CXCR3-mediated signaling is a key driver of pathology. This document provides an in-depth technical guide on the effects of this compound and its class on chemokine signaling, compiling available data, outlining relevant experimental methodologies, and visualizing the underlying biological pathways.

While specific quantitative data for this compound is limited in the public domain, this guide will draw upon data from its closely related and well-characterized analog, SCH 546738, to provide a comprehensive understanding of its likely mechanism of action and pharmacological profile. The structural similarities within the piperazine-piperidine class suggest that the data for SCH 546738 is a strong surrogate for understanding the activity of this compound.

Core Concepts: The CXCR3 Signaling Axis

CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T cells (Th1), natural killer (NK) cells, and other immune cells. Its endogenous ligands are the interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The interaction of these chemokines with CXCR3 plays a crucial role in orchestrating immune cell trafficking to sites of inflammation. Dysregulation of the CXCR3 axis is implicated in numerous autoimmune and inflammatory conditions, making it an attractive target for therapeutic intervention.

Upon ligand binding, CXCR3 activates intracellular signaling cascades primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of phospholipase Cβ (PLCβ) by G protein subunits results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including chemotaxis, proliferation, and cytokine production. Furthermore, CXCR3 signaling can also involve β-arrestin recruitment, which can mediate both G protein-dependent and -independent signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK.

Quantitative Data on Piperazine-Piperidine Class CXCR3 Antagonists

The following tables summarize the available quantitative data for SCH 546738 and other relevant compounds within the piperazine-piperidine and related antagonist classes. This data provides a strong indication of the expected potency and activity of this compound.

Table 1: Binding Affinity and Functional Inhibition of SCH 546738

ParameterLigand/AssayValueCell LineReference
Binding Affinity (Ki) Not specified0.4 nMNot specified[1][2]
IC50 (Ligand Displacement) [125I]-CXCL1010 nMNot specified[1][2]
IC50 (Ligand Displacement) [125I]-CXCL1110 nMNot specified[1][2]
EC50 (Calcium Flux Inhibition) CXCL10-induced (CXCR3-A)0.67 nMCells expressing CXCR3-A
EC50 (Calcium Flux Inhibition) CXCL10-induced (CXCR3-B)1.68 nMCells expressing CXCR3-B

Table 2: Potency of a Related Pyridyl-piperazinyl-piperidine CXCR3 Antagonist

CompoundParameterValueAssay
Analog 18j IC500.2 nMHuman CXCR3 binding affinity

Experimental Protocols

Detailed methodologies are crucial for the characterization of CXCR3 antagonists. Below are representative protocols for key in vitro assays used to determine the binding affinity, functional antagonism, and downstream signaling effects of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of an antagonist to the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human CXCR3 (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is resuspended and stored at -80°C.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of radiolabeled chemokine (e.g., [125I]-CXCL10 or [125I]-CXCL11), a specific amount of cell membrane preparation, and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CXCR3 agonist.

Protocol:

  • Cell Preparation: Cells expressing CXCR3 are seeded into a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.

  • Agonist Stimulation: A fixed concentration of a CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis: The data are analyzed to determine the EC50 value of the antagonist, which is the concentration that produces 50% of the maximal inhibition of the agonist-induced calcium response.

Chemotaxis Assay

This assay directly measures the ability of an antagonist to inhibit the migration of cells towards a chemokine gradient.

Protocol:

  • Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well transwell plate) is used. The lower chamber contains a solution with a CXCR3 agonist (e.g., CXCL10), and the upper chamber contains a suspension of CXCR3-expressing cells (e.g., activated T cells) that have been pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle.

  • Incubation: The chamber is incubated for a few hours to allow the cells to migrate through a porous membrane separating the two chambers towards the chemokine gradient.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent cell-based quantification method.

  • Data Analysis: The results are expressed as the percentage of migrating cells compared to the control (no antagonist). The IC50 value for the inhibition of chemotaxis is then calculated.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor. An antagonist will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from CXCR3-expressing cells are prepared.

  • Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of agonist (e.g., CXCL10) and varying concentrations of the antagonist (e.g., this compound) in the presence of GDP.

  • Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The plate is incubated at 30°C to allow for G protein activation and [35S]GTPγS binding.

  • Termination and Detection: The reaction is stopped by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC50 of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CXCR3 receptor, a key event in receptor desensitization and downstream signaling.

Protocol:

  • Cell Line: A cell line engineered to express CXCR3 fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment is used (e.g., PathHunter® β-Arrestin assay).

  • Assay Setup: Cells are plated in a 96-well plate and treated with varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of an agonist (e.g., CXCL11).

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: The IC50 value for the inhibition of agonist-induced β-arrestin recruitment is determined.

Visualizing the Impact of this compound on Chemokine Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the CXCR3 signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its characterization.

CXCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL9 CXCL9 CXCL10 CXCL10 CXCR3 CXCR3 CXCL10->CXCR3 Binds & Activates CXCL11 CXCL11 G_protein Gαiβγ CXCR3->G_protein Activates beta_arrestin β-Arrestin CXCR3->beta_arrestin Recruits SCH900875 This compound SCH900875->CXCR3 Blocks PLC PLCβ G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC Ca_flux->Chemotaxis ERK ERK beta_arrestin->ERK ERK->Chemotaxis

Caption: CXCR3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Characterization cluster_data Data Output Binding Radioligand Binding Assay Ki Ki Binding->Ki Functional Calcium Mobilization Assay EC50_Ca EC₅₀ (Ca²⁺) Functional->EC50_Ca Downstream [³⁵S]GTPγS Binding Assay IC50_GTP IC₅₀ (GTPγS) Downstream->IC50_GTP Cellular Chemotaxis Assay IC50_Chemo IC₅₀ (Chemotaxis) Cellular->IC50_Chemo Signaling β-Arrestin Recruitment Assay IC50_Arrestin IC₅₀ (β-Arrestin) Signaling->IC50_Arrestin

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound, as a representative of the potent piperazine-piperidine class of CXCR3 antagonists, demonstrates high-affinity binding to the CXCR3 receptor and effectively inhibits its signaling. By blocking the binding of its natural chemokine ligands, this compound is expected to potently inhibit downstream signaling events, including G protein activation, calcium mobilization, and β-arrestin recruitment, ultimately leading to the suppression of immune cell chemotaxis. The quantitative data from its close analog, SCH 546738, underscores the therapeutic potential of this class of compounds in treating a range of inflammatory and autoimmune disorders. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for the continued investigation and development of this compound and other CXCR3-targeting therapeutics.

References

SCH-900875: A Potent CXCR3 Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

SCH-900875 is a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a key mediator in the inflammatory response. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in inflammatory disease models, and detailed experimental protocols for its evaluation. As publicly available data for this compound is limited, this guide also incorporates data from its close structural analog, SCH 546738, to provide a more complete profile of this class of CXCR3 antagonists.

Core Concepts: The Role of CXCR3 in Inflammation

CXCR3 is a G protein-coupled receptor predominantly expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1] Its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are interferon-inducible chemokines that are highly expressed at sites of inflammation.[2][3] The interaction between CXCR3 and its ligands orchestrates the trafficking of immune cells to inflamed tissues, playing a crucial role in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.[4][5] By blocking this interaction, CXCR3 antagonists like this compound can inhibit the recruitment of inflammatory cells and thereby ameliorate disease pathology.[6]

Quantitative Data for CXCR3 Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for the piperazine-piperidine class of CXCR3 antagonists, with a focus on SCH 546738 as a representative compound.

Table 1: In Vitro Activity of SCH 546738

AssaySpeciesLigandIC50 / KiReference
Radioligand Binding (Ki)Human[35S]SCH 5353900.4 nM[6]
Radioligand Displacement (IC50)Human[125I]hCXCL100.8 - 2.2 nM[6]
Radioligand Displacement (IC50)Human[125I]hCXCL110.8 - 2.2 nM[6]
T-cell Chemotaxis (IC90)HumanCXCL10/CXCL11~10 nM[6]
Radioligand Displacement (IC50)Mouse[125I]hCXCL105.9 nM[6]
Radioligand Displacement (IC50)Rat[125I]hCXCL104.2 nM[6]

Table 2: In Vivo Efficacy of SCH 546738 in Inflammatory Disease Models

Animal ModelDiseaseSpeciesDosing RegimenEfficacyReference
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisMouseOral, twice dailyAttenuated disease development[6]
Experimental Autoimmune Encephalomyelitis (EAE)Multiple SclerosisRatOral, twice dailySignificantly reduced disease severity[6]
Experimental Autoimmune Encephalomyelitis (EAE)Multiple SclerosisMouseOral, twice dailyDelayed disease onset and attenuated severity (additive effect with IFN-β)[6]
Allograft RejectionTransplant Rejection-Oral, twice daily until rejectionDelayed graft rejection[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating CXCR3 antagonists, the following diagrams are provided in the DOT language for Graphviz.

CXCR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL9 CXCL9 CXCR3 CXCR3 CXCL9->CXCR3 binds CXCL10 CXCL10 CXCL10->CXCR3 binds CXCL11 CXCL11 CXCL11->CXCR3 binds G_Protein G_Protein CXCR3->G_Protein activates This compound This compound This compound->CXCR3 blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ca_Mobilization Ca_Mobilization PLC->Ca_Mobilization Akt_Activation Akt_Activation PI3K->Akt_Activation Cell_Migration Cell_Migration Ca_Mobilization->Cell_Migration Akt_Activation->Cell_Migration

Caption: CXCR3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start In_Vitro_Assays In_Vitro_Assays Start->In_Vitro_Assays Radioligand_Binding Radioligand_Binding In_Vitro_Assays->Radioligand_Binding T-cell_Chemotaxis T-cell_Chemotaxis In_Vitro_Assays->T-cell_Chemotaxis In_Vivo_Models In_Vivo_Models Radioligand_Binding->In_Vivo_Models T-cell_Chemotaxis->In_Vivo_Models CIA_Model CIA_Model In_Vivo_Models->CIA_Model EAE_Model EAE_Model In_Vivo_Models->EAE_Model Data_Analysis Data_Analysis CIA_Model->Data_Analysis EAE_Model->Data_Analysis End End Data_Analysis->End

Caption: Preclinical Evaluation Workflow for a CXCR3 Antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to characterize CXCR3 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

  • Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the CXCR3 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human CXCR3 receptor (e.g., Ba/F3 cells).[6]

    • A radiolabeled CXCR3 ligand, such as [125I]hCXCL10 or a proprietary radiolabeled antagonist like [35S]SCH 535390.[6]

    • Test compound (this compound) at various concentrations.

    • Binding buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Plot the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

T-cell Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of T-cells towards a chemoattractant.

  • Objective: To assess the functional antagonism of this compound on CXCR3-mediated T-cell migration.

  • Materials:

    • Activated human T-cells expressing CXCR3.

    • Chemoattractant, such as CXCL10 or CXCL11.

    • Test compound (this compound) at various concentrations.

    • Transwell migration chambers.

  • Procedure:

    • Pre-incubate the activated T-cells with varying concentrations of this compound.

    • Place the chemoattractant in the lower chamber of the Transwell plate.

    • Add the pre-incubated T-cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

    • Incubate the plate to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber.

    • Determine the concentration of this compound that inhibits migration by 50% (IC50) or 90% (IC90).[6]

In Vivo Inflammatory Disease Models

Animal models are essential for evaluating the in vivo efficacy of drug candidates.

  • Collagen-Induced Arthritis (CIA) in Mice:

    • Induction: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant.

    • Treatment: Administer this compound or vehicle orally, typically twice daily, starting before or after the onset of clinical signs of arthritis.

    • Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema). Histopathological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[6]

  • Experimental Autoimmune Encephalomyelitis (EAE) in Rodents:

    • Induction: Immunize susceptible rodent strains (e.g., Lewis rats or C57BL/6 mice) with myelin-derived peptides or proteins in complete Freund's adjuvant.

    • Treatment: Administer this compound or vehicle orally, typically twice daily, starting before or after the onset of clinical signs of EAE.

    • Assessment: Monitor disease progression by scoring clinical signs of neurological impairment (e.g., tail limpness, limb paralysis). Histopathological analysis of the central nervous system can be performed to assess inflammation and demyelination.[6]

Conclusion

This compound, as a representative of the piperazine-piperidine class of CXCR3 antagonists, demonstrates high potency in blocking the CXCR3 signaling pathway. The preclinical data from its close analog, SCH 546738, in various animal models of inflammatory diseases, highlights the therapeutic potential of this class of compounds. The provided experimental protocols offer a framework for the continued investigation and development of CXCR3 antagonists for the treatment of a range of inflammatory and autoimmune disorders. Further research focusing specifically on this compound is warranted to fully elucidate its clinical potential.

References

Preclinical Profile of IRAK4 Inhibitors in Autoimmune Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical studies for the compound designated SCH-900875 in the context of autoimmunity are publicly available at the time of this writing. The chemical structure of this compound, identified as 1-(4-CHLOROBENZOYL)-4-((2S,5R)-2-ETHYL-4-(5-(5-(ETHYLAMINO)-1,3,4-OXADIAZOL-2-YL)-3-METHYLPYRAZINYL)-5-METHYL-1-PIPERAZINYL)-piperidine, suggests it belongs to a class of molecules known as kinase inhibitors. Given the significant research into Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutic target for autoimmune diseases, this guide will focus on the preclinical studies of representative IRAK4 inhibitors, providing a framework for understanding the potential of this class of compounds in autoimmunity.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] Consequently, inhibiting IRAK4 has emerged as a promising therapeutic strategy to modulate inflammatory responses in diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][3][4] Small molecule inhibitors of IRAK4 have demonstrated efficacy in a variety of preclinical models, mitigating disease-associated inflammation and pathology.[3][4][5]

Core Mechanism of Action: IRAK4 Signaling

IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a "Myddosome" complex.[2] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of autoimmune pathology.[5][6] IRAK4 inhibitors typically act by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its catalytic activity and blocking the downstream inflammatory signaling.[5][6]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Inflammatory_Genes Inhibitor IRAK4 Inhibitor (e.g., this compound) Inhibitor->IRAK4

Figure 1: IRAK4 Signaling Pathway in Autoimmunity.

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of IRAK4 inhibitors has been evaluated in various preclinical models of autoimmune diseases. These studies provide crucial insights into the in vivo efficacy and pharmacodynamic effects of this class of drugs.

Rheumatoid Arthritis Models

The collagen-induced arthritis (CIA) model in rats and mice is a widely used preclinical model for rheumatoid arthritis. Studies with IRAK4 inhibitors have demonstrated significant reductions in disease severity in this model.

Table 1: Efficacy of IRAK4 Inhibitors in the Rat Collagen-Induced Arthritis (CIA) Model

CompoundDosing RegimenEfficacy ReadoutsKey FindingsReference
PF-06650833Not specifiedClinical score, paw swelling, histopathologyProtected rats from CIA.[3][4]
ND-2158Not specifiedClinical score, paw swelling, cytokine levelsAlleviated collagen-induced arthritis.[5]
Systemic Lupus Erythematosus Models

Preclinical models of SLE, such as the pristane-induced and MRL/lpr mouse models, are used to assess the impact of therapeutic agents on lupus-like pathology, including autoantibody production and end-organ damage.

Table 2: Efficacy of IRAK4 Inhibitors in Murine Models of Lupus

CompoundAnimal ModelDosing RegimenEfficacy ReadoutsKey FindingsReference
PF-06650833Pristane-inducedNot specifiedCirculating autoantibody levelsReduced circulating autoantibodies.[3][4]
PF-06650833MRL/lprNot specifiedCirculating autoantibody levelsReduced circulating autoantibodies.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline typical experimental protocols for evaluating IRAK4 inhibitors in the context of autoimmunity.

In Vitro Cellular Assays
  • Human Primary Cell Stimulation:

    • Isolate primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), macrophages, or B cells.

    • Pre-treat cells with varying concentrations of the IRAK4 inhibitor for 1-2 hours.

    • Stimulate the cells with TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) or immune complexes from patient sera.

    • After an appropriate incubation period (e.g., 24 hours), collect the supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using ELISA or multiplex bead assays.

In_Vitro_Assay_Workflow Start Isolate Human Immune Cells Pretreat Pre-treat with IRAK4 Inhibitor Start->Pretreat Stimulate Stimulate with TLR Ligand or Immune Complexes Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (ELISA, Multiplex) Collect->Analyze

Figure 2: Workflow for In Vitro Cellular Assays.
In Vivo Animal Models

  • Rat Collagen-Induced Arthritis (CIA):

    • Immunize susceptible rat strains (e.g., Lewis rats) with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.

    • A booster immunization is typically given 7 days later.

    • Initiate treatment with the IRAK4 inhibitor or vehicle control around the time of the booster immunization or upon the first signs of disease.

    • Monitor animals daily or every other day for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling).

    • At the end of the study, collect tissues (e.g., paws, serum) for histopathological analysis of joint inflammation and damage, and for measurement of serum biomarkers (e.g., anti-collagen antibodies, inflammatory cytokines).

Conclusion

The preclinical data for IRAK4 inhibitors strongly support their potential as a therapeutic strategy for a range of autoimmune diseases. By targeting a key node in inflammatory signaling, these compounds effectively reduce the production of pathogenic cytokines and ameliorate disease in relevant animal models. While no specific preclinical data for this compound in autoimmunity are publicly available, the extensive research on other IRAK4 inhibitors provides a solid foundation for the continued investigation of this compound class. Further studies will be necessary to fully elucidate the clinical potential and safety profile of IRAK4 inhibitors in patients with autoimmune disorders.

References

The Pharmacology of SCH-900875: A CXCR3 Antagonist for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

SCH-900875 is an orally active, brain-penetrant, and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] As a key regulator of immune cell trafficking, CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] By blocking the interaction of these chemokines with their receptor, this compound represents a promising therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding affinity, and the experimental methodologies used for its characterization.

Mechanism of Action: Inhibition of CXCR3 Signaling

This compound exerts its pharmacological effects by binding to the CXCR3 receptor, thereby preventing the binding of its natural ligands, CXCL9, CXCL10, and CXCL11. This blockade inhibits the downstream signaling cascades mediated by both G proteins and β-arrestin.[1] The inhibition of these pathways ultimately suppresses the migration of inflammatory cells, a critical process in the progression of many inflammatory and autoimmune diseases.[1]

Quantitative Pharmacological Data

ParameterValueLigand(s)Assay Type
Binding Affinity (Ki) 0.4 nM[³⁵S]SCH-535390Radioligand Binding Assay
IC₅₀ (Displacement) 0.8 - 2.2 nMRadiolabeled CXCL10 & CXCL11Radioligand Binding Assay
IC₉₀ (Chemotaxis) ~10 nMCXCL9, CXCL10, CXCL11Human Activated T-cell Chemotaxis Assay

Note: The data presented is for SCH-546738, a close structural analog of this compound, and is intended to be representative of the expected pharmacological profile.

Experimental Protocols

The characterization of CXCR3 antagonists like this compound involves a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay (Competitive)

This assay is fundamental in determining the affinity of a test compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor.

  • Radioligand: A radiolabeled ligand with high affinity for CXCR3 (e.g., [¹²⁵I]CXCL10 or a proprietary radiolabeled antagonist) is used.

  • Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to a G-protein coupled receptor like CXCR3.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting CXCR3-mediated calcium influx.

Methodology:

  • Cell Culture: Cells stably expressing the CXCR3 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: A CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CXCR3 signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.

CXCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling CXCL9/10/11 CXCL9/10/11 CXCR3 CXCR3 CXCL9/10/11->CXCR3 G_protein Gαi/Gβγ CXCR3->G_protein Activation beta_arrestin β-Arrestin CXCR3->beta_arrestin Recruitment This compound This compound This compound->CXCR3 PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Migration Cell Migration Ca_release->Migration PKC->Migration ERK ERK Signaling beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization ERK->Migration Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR Functional_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->SAR Chemotaxis_Assay Chemotaxis Assay (Determine Functional IC50) Chemotaxis_Assay->SAR PK_Studies Pharmacokinetic Studies (Determine Bioavailability, Half-life) Efficacy_Models Disease Models (e.g., Collagen-Induced Arthritis) PK_Studies->Efficacy_Models SAR->PK_Studies Optimized Compounds

References

Methodological & Application

Application Notes: In Vitro Assays for SCH-900875 (Ulixertinib)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro assessment of SCH-900875 (also known as ulixertinib or BVD-523), a potent and reversible inhibitor of ERK1/2 kinases. The provided methodologies are intended for researchers, scientists, and professionals in drug development.

Mechanism of Action:

This compound is an orally available, ATP-competitive inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.[1][2][3] By inhibiting ERK1/2, this compound effectively blocks the activation of the downstream signaling pathway.[1][4] The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that is frequently upregulated in various cancers and plays a central role in tumor cell proliferation, differentiation, and survival.[1][4][5] this compound's inhibition of this pathway leads to a reduction in ERK-dependent tumor cell proliferation and survival.[1][4]

Signaling Pathway Diagram:

MAPK_Pathway receptor Cell Surface Receptor ras RAS receptor->ras Signal raf RAF ras->raf mek MEK raf->mek erk ERK1/2 mek->erk downstream Downstream Targets (e.g., RSK) erk->downstream proliferation Cell Proliferation, Survival, Differentiation downstream->proliferation sch900875 This compound (Ulixertinib) sch900875->erk

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound from various assays.

Assay TypeTargetCell LineParameterValueReference
Kinase AssayERK2-IC50<0.3 nM[3][6]
Kinase AssayERK1-Ki<0.3 nM[7]
Functional AssayPhospho-RSKA375IC500.14 µM[6]
Antiproliferative AssayCell ProliferationA375IC50180 nM[6]

Experimental Protocols

ERK2 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified ERK2 enzyme.

Experimental Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions start->prep_reagents dispense_compound Dispense this compound (12-point dilution series) prep_reagents->dispense_compound add_enzyme Add ERK2 Enzyme (1.2 nM) dispense_compound->add_enzyme pre_incubate Pre-incubate for 20 min at Room Temperature add_enzyme->pre_incubate add_substrate Add Substrate Solution (Erktide and ATP) pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Substrate and Product Levels (RapidFire Mass Spectrometry) incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the ERK2 Kinase Inhibition Assay.

Materials:

  • Enzyme: Purified, MEK-activated ERK2 protein.[6]

  • Substrate: Erktide peptide (IPTTPITTTYFFFK).[6]

  • Cofactor: Adenosine triphosphate (ATP).[6]

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[6]

  • Test Compound: this compound (ulixertinib).

  • Plate: 384-well polypropylene plate.[6]

  • Detection System: RapidFire Mass Spectrometry platform.[6]

Procedure:

  • Compound Preparation: Prepare a 12-point dilution series of this compound, typically from 100 µM down to 0.1 nM, in DMSO. The final DMSO concentration in the assay should be 1%.[6]

  • Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in the assay buffer.[6]

  • Assay Plate Setup: Dispense 10 µL of the prepared ERK2 enzyme solution into each well of a 384-well polypropylene plate containing the test compound and reference controls.[6]

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation: Add 10 µL of the substrate solution, consisting of 16 µM Erktide and 120 µM ATP in assay buffer, to each well to start the kinase reaction.[6]

  • Incubation: The reaction is allowed to proceed for a set amount of time (e.g., ≥10 minutes).[7]

  • Detection: Stop the reaction and measure the levels of both the unphosphorylated Erktide substrate and the phosphorylated Erktide product using a RapidFire Mass Spectrometry platform.[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

A375 Cell Proliferation Assay (Cell-Based Assay)

This protocol outlines a method to assess the antiproliferative effect of this compound on the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[6]

Experimental Workflow:

Cell_Assay_Workflow start Start culture_cells Culture A375 Cells start->culture_cells seed_plate Seed 200 cells/well in a 384-well plate culture_cells->seed_plate incubate_overnight Incubate Overnight seed_plate->incubate_overnight add_compound Add this compound (12-point dilution series) incubate_overnight->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h fix_stain Fix and Stain Cells (Formaldehyde and Hoechst 33342) incubate_72h->fix_stain wash Wash with PBS/A fix_stain->wash image_analyze Image and Analyze (Cellomics ArrayScan VTI) wash->image_analyze calculate_ic50 Calculate IC50 image_analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the A375 Cell Proliferation Assay.

Materials:

  • Cell Line: A375 human melanoma cells.[6]

  • Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[6]

  • Test Compound: this compound (ulixertinib).

  • Plate: Black, 384-well Costar plates.[6]

  • Fixing Solution: 12% formaldehyde in PBS/A.[6]

  • Staining Solution: Hoechst 33342.[6]

  • Imaging System: Cellomics ArrayScan VTI or a similar high-content imaging system.[6]

Procedure:

  • Cell Culture: Maintain A375 cells in DMEM supplemented with 10% FCS and 1% L-Glutamine at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Cell Seeding: Harvest the cells and dispense 200 cells in 40 µL of cell media into each well of a black, 384-well plate.[6]

  • Overnight Incubation: Incubate the plate overnight at 37°C, 90% relative humidity, and 5% CO₂.[6]

  • Compound Addition: Prepare a 12-point dilution series of this compound, typically from 30 µM down to 0.03 nM. Add the compound to the inner 308 wells of the plate using an acoustic dispenser. The final DMSO concentration should be 0.3%.[6]

  • Incubation: Incubate the cell plates for 72 hours at 37°C.[6]

  • Cell Fixing and Staining: Add 20 µL of 12% formaldehyde in PBS/A (for a final concentration of 4%) and a 1:2000 dilution of Hoechst 33342 to each well. Incubate for 30 minutes at room temperature.[6]

  • Washing: Wash the cells with PBS/A.[6]

  • Imaging and Analysis: Acquire images of the cell nuclei using a Cellomics ArrayScan VTI imaging system. The number of cells per well is determined by counting the stained nuclei.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to vehicle-treated controls and determine the IC50 value.

References

Application Notes and Protocols for SCH-900875 (Ulixertinib) Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875, also known as ulixertinib, is a potent and reversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.[1][4] The MAPK/ERK pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][5] Ulixertinib has demonstrated anti-tumor activity in preclinical models and is being investigated in clinical trials for various malignancies.[5][6][7]

These application notes provide detailed protocols for developing and implementing cell-based assays to evaluate the biological activity of this compound (ulixertinib) and other ERK1/2 inhibitors. The described assays are essential for characterizing the compound's potency, mechanism of action, and cellular effects.

Mechanism of Action: Targeting the ERK Signaling Pathway

This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[3] By binding to the kinase domain of ERK1/2, ulixertinib prevents their phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dependency on the MAPK pathway.[1][8] A critical downstream target of ERK1/2 is the p90 ribosomal S6 kinase (RSK), whose phosphorylation is a reliable biomarker for ERK1/2 activity.[2]

ERK_Signaling_Pathway ERK Signaling Pathway and Inhibition by this compound GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation RSK->Proliferation Transcription->Proliferation SCH900875 This compound (Ulixertinib) SCH900875->ERK

Caption: Inhibition of the ERK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound (ulixertinib) across various cancer cell lines.

Table 1: IC50 Values for Inhibition of Cell Viability

Cell LineCancer TypeIC50 (nM)Reference
A375Melanoma180[2][7]
COLO 205Colorectal Cancer1000[6]
NCI-H23Lung Cancer1000[6]
SUDHL-10Lymphoma<1[8]
RajiLymphoma<1[8]
SH-SY5YNeuroblastoma180[9]
HCT-116Colorectal CancerNot specified[9]
CHLA255Neuroblastoma<500[10]
LAN-1Neuroblastoma>2000[10]

Table 2: IC50 Values for Target Engagement (Phosphorylation Inhibition)

Cell LineTargetIC50 (µM)Reference
A375pRSK0.14[2][7]
A375pERK4.1[7]
SH-SY5YpERK0.086[9]

Experimental Protocols

A general workflow for evaluating ERK1/2 inhibitors is outlined below.

Experimental_Workflow General Workflow for Cell-Based Assay Development start Start cell_culture Cell Line Selection & Culture start->cell_culture assay_dev Assay Development & Optimization cell_culture->assay_dev proliferation Cell Proliferation Assay assay_dev->proliferation western Western Blot Analysis (pERK/pRSK) assay_dev->western colony Colony Formation Assay assay_dev->colony data_analysis Data Analysis (IC50 Determination) proliferation->data_analysis western->data_analysis colony->data_analysis end End data_analysis->end

Caption: Workflow for evaluating ERK1/2 inhibitors.

Protocol 1: Cell Proliferation Assay

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, COLO 205, SUDHL-10)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound (ulixertinib)

  • DMSO (vehicle control)

  • Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[10]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis for pERK and pRSK

This protocol is used to assess the inhibition of ERK1/2 signaling by measuring the phosphorylation status of ERK and its downstream substrate RSK.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound (ulixertinib)

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-RSK (Ser380), anti-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for 2-4 hours.[2]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total ERK, pRSK, total RSK, and the loading control.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Agar (noble agar or agarose)

  • Complete cell culture medium

  • This compound (ulixertinib)

  • DMSO

  • Crystal Violet stain

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer: Prepare a 0.3% agar solution in complete medium.

  • Cell Suspension and Plating:

    • Harvest and count cells, preparing a single-cell suspension.

    • Resuspend the cells in the 0.3% top agar solution at a density of 5,000-10,000 cells per well.

    • Carefully layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.

  • Compound Treatment:

    • After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of this compound or DMSO to each well.

    • Replenish the medium with fresh compound every 3-4 days.

  • Colony Formation and Staining:

    • Incubate the plates for 2-4 weeks at 37°C in a humidified 5% CO2 incubator until colonies are visible.

    • Stain the colonies by adding 0.5 mL of 0.005% Crystal Violet to each well for 1 hour.

    • Wash the wells with PBS.

  • Data Analysis:

    • Count the number of colonies in each well using a microscope or a colony counter.

    • Compare the number and size of colonies in the treated wells to the vehicle control.

    • Calculate the percentage of colony formation inhibition.

References

Application Notes and Protocols for the Use of Dinaciclib (SCH-900875) in Primary T-Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaciclib, also known as SCH-900875, is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its primary mechanism of action involves the disruption of cell cycle progression and the induction of apoptosis, making it a compound of significant interest in oncology research.[2][4] Beyond its direct anti-proliferative effects on cancer cells, emerging evidence highlights its immunomodulatory properties, particularly its impact on T-cell function and its potential to enhance anti-tumor immunity.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of dinaciclib in primary T-cell cultures. The information is intended to guide researchers in investigating the effects of this CDK inhibitor on T-cell proliferation, cytokine production, and its potential applications in immuno-oncology studies.

Mechanism of Action in the Context of T-Cells

Dinaciclib exerts its effects by inhibiting key CDKs that are crucial for cell cycle regulation.[2]

  • CDK1 and CDK2 Inhibition: By targeting CDK1 and CDK2, dinaciclib can arrest the cell cycle at the G1/S and G2/M transitions, thereby inhibiting cellular proliferation.[2] This is a critical aspect to consider when studying T-cell activation and expansion.

  • CDK9 Inhibition: Inhibition of CDK9 by dinaciclib suppresses transcription by interfering with RNA polymerase II activity. This can lead to a reduction in the expression of short-lived proteins, including those essential for cell survival and proliferation.[2]

  • Immunomodulatory Effects: Recent studies have shown that dinaciclib can induce immunogenic cell death (ICD) in tumor cells.[1] This process leads to the release of damage-associated molecular patterns (DAMPs), which can enhance the activation of dendritic cells (DCs) and subsequently improve T-cell-mediated anti-tumor responses.[1] Furthermore, in combination with checkpoint blockade (e.g., anti-PD-1), dinaciclib has been observed to increase the infiltration and activation of T-cells within the tumor microenvironment.[1]

Data Presentation

The following table summarizes the key quantitative data for dinaciclib, providing a reference for experimental design.

ParameterValueCell Type/SystemReference
IC50 (CDK1) < 5 nMCell-free assay[3]
IC50 (CDK2) < 5 nMCell-free assay[3]
IC50 (CDK5) < 5 nMCell-free assay[3]
IC50 (CDK9) < 5 nMCell-free assay[3]
Effective Concentration (Apoptosis Induction) 10 - 40 nMCancer cell lines[5]
Concentration for Western Blot Analysis 40 nM (24 hours)Cancer cell lines[5]

Experimental Protocols

Herein are detailed protocols for the isolation and culture of primary T-cells and subsequent treatment with dinaciclib to assess its effects on proliferation and cytokine production.

Protocol 1: Isolation and Culture of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human T-cell enrichment kit (negative selection)

  • Recombinant human Interleukin-2 (IL-2)

  • Anti-CD3/CD28 T-cell activation beads

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection human T-cell enrichment kit according to the manufacturer's instructions. This method minimizes non-specific T-cell activation.

  • Cell Culture: Resuspend the purified T-cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • T-Cell Activation: For proliferation and cytokine production assays, activate T-cells by adding anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1. Add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator.

Protocol 2: T-Cell Proliferation Assay using CFSE Dye Dilution

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • Dinaciclib (this compound)

  • Flow cytometer

Procedure:

  • CFSE Staining: Resuspend purified T-cells in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding five volumes of ice-cold complete RPMI medium.

  • Washing: Wash the cells three times with complete RPMI medium.

  • Cell Seeding: Seed the CFSE-labeled T-cells in a 96-well plate at a density of 2x10^5 cells/well.

  • Dinaciclib Treatment: Prepare a stock solution of dinaciclib in DMSO. Serially dilute the dinaciclib to the desired concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM) in complete RPMI medium. Add the diluted dinaciclib or a vehicle control (DMSO) to the appropriate wells.

  • Activation: Add anti-CD3/CD28 activation beads and IL-2 as described in Protocol 1.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will exhibit a stepwise dilution of the CFSE dye.

Protocol 3: Analysis of Cytokine Production

Materials:

  • Dinaciclib (this compound)

  • Brefeldin A

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer or ELISA kit

Procedure for Intracellular Cytokine Staining:

  • Cell Culture and Treatment: Culture and activate primary T-cells as described in Protocol 1. Treat the cells with the desired concentrations of dinaciclib or vehicle control.

  • Protein Transport Inhibition: Four to six hours prior to harvesting, add Brefeldin A to the culture to block cytokine secretion.

  • Harvesting and Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells within different T-cell subsets.

Procedure for ELISA:

  • Cell Culture and Treatment: Culture and activate primary T-cells as described in Protocol 1. Treat the cells with the desired concentrations of dinaciclib or vehicle control.

  • Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the culture plates and collect the supernatants.

  • ELISA: Perform an ELISA for the cytokines of interest according to the manufacturer's instructions.

Visualizations

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 PLCg PLCγ TCR->PLCg RAS Ras TCR->RAS PI3K PI3K CD28->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation IP3 IP3 PLCg->IP3 PKC PKCθ PLCg->PKC Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokines Cytokine Production NFAT->Cytokines RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Proliferation AP1->Cytokines NFkB NF-κB PKC->NFkB NFkB->Proliferation NFkB->Cytokines

Caption: Simplified T-cell activation signaling pathway.

Cell_Cycle_Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S Proceed G2_M_checkpoint->M Proceed CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1_S_checkpoint CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S CDK1_CyclinA CDK1/Cyclin A CDK1_CyclinA->G2 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2_M_checkpoint Dinaciclib Dinaciclib (this compound) Dinaciclib->CDK2_CyclinE Inhibits Dinaciclib->CDK1_CyclinB Inhibits

Caption: Dinaciclib's inhibition of the cell cycle.

Experimental_Workflow start Isolate Primary T-Cells from PBMCs culture Culture and Activate T-Cells (anti-CD3/CD28 + IL-2) start->culture treat Treat with Dinaciclib (Varying Concentrations) culture->treat prolif_assay Proliferation Assay (e.g., CFSE) treat->prolif_assay cyto_assay Cytokine Production Assay (e.g., ELISA, Intracellular Staining) treat->cyto_assay analysis Data Analysis prolif_assay->analysis cyto_assay->analysis

References

Application Notes and Protocols for SCH-900875 (Dinaciclib) Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875, also known as dinaciclib (formerly SCH727965), is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, CDK5, and CDK9.[1] Its mechanism of action involves the disruption of cell cycle progression and the induction of apoptosis in cancer cells, making it a subject of interest in preclinical and clinical research for various malignancies. These application notes provide a detailed overview of animal model study designs for evaluating the in vivo efficacy of dinaciclib, complete with experimental protocols and quantitative data summaries from published preclinical studies.

Mechanism of Action

Dinaciclib exerts its anti-tumor effects by inhibiting key CDKs involved in cell cycle regulation and transcription. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9 suppresses transcription of anti-apoptotic proteins like Mcl-1.[2][3] This dual action on cell cycle control and survival pathways culminates in the induction of apoptosis in malignant cells.

Dinaciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK2 G2 G2 Phase M M Phase G2->M CDK1 RNA_Pol_II RNA Polymerase II Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Mcl-1) RNA_Pol_II->Anti_Apoptotic_Genes CDK9 Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibits Dinaciclib Dinaciclib (this compound) CDK1 CDK1 Dinaciclib->CDK1 Inhibits CDK2 CDK2 Dinaciclib->CDK2 Inhibits CDK9 CDK9 Dinaciclib->CDK9 Inhibits

Figure 1: Simplified signaling pathway of Dinaciclib's mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of dinaciclib in different cancer xenograft models.

Table 1: In Vivo Efficacy of Dinaciclib in Ovarian Cancer Xenograft Model

Cell LineMouse StrainTreatment RegimenTumor Growth Inhibition (%)Reference
A2780Nude MiceDinaciclib (25 mg/kg, i.p., every 4 days)Not specified, but synergistic with cisplatin[2]
A2780Nude MiceDinaciclib (8, 16, 32, 48 mg/kg, i.p., daily for 10 days)70, 70, 89, 96[4]

Table 2: In Vivo Efficacy of Dinaciclib in Thyroid Cancer Xenograft Model

Cell LineMouse StrainTreatment RegimenOutcomeReference
8505C (Anaplastic)Nude MiceDinaciclib (40 mg/kg, i.p., daily)Significant tumor growth retardation[5]
8505C (Anaplastic)Nude MiceDinaciclib (50 mg/kg, i.p., daily)Significant tumor growth retardation (with slight weight loss)[5]

Table 3: In Vivo Efficacy of Dinaciclib in Pediatric Solid Tumor and ALL Xenograft Models

Xenograft ModelMouse StrainTreatment RegimenObjective ResponseReference
23 of 36 Solid Tumor ModelsCB17SC-F scid−/−Not specifiedSignificant delay in event-free survival[1]
3 of 7 ALL ModelsCB17SC-F scid−/−Not specifiedSignificant delay in event-free survival[1]
OsteosarcomaNot specifiedNot specifiedStable disease in one model[1]

Experimental Protocols

Protocol 1: Ovarian Cancer Xenograft Study

This protocol is based on studies using the A2780 human ovarian cancer cell line.[2]

1. Cell Culture:

  • Culture A2780 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells regularly to maintain exponential growth.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.

  • Acclimatize animals for at least one week before the experiment.

3. Tumor Implantation:

  • Harvest A2780 cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

  • Subcutaneously inject 2 x 10^6 A2780 cells in a volume of 100 µl into the flank of each mouse.[2]

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., approximately 0.3 x 0.3 cm^2), randomize the mice into treatment and control groups.[2]

5. Treatment Administration:

  • Vehicle Control: Administer the vehicle solution (e.g., 20% hydroxypropyl-β-cyclodextrin) intraperitoneally (i.p.) according to the treatment schedule.[2]

  • Dinaciclib Treatment: Administer dinaciclib i.p. at the desired dose (e.g., 25 mg/kg) every four days.[2]

  • Combination Treatment (Optional): Administer dinaciclib in combination with other agents (e.g., cisplatin at 2 mg/kg).[2]

6. Endpoint Analysis:

  • Monitor and record tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Ovarian_Cancer_Xenograft_Workflow A2780_Culture 1. Culture A2780 Cells Tumor_Implantation 2. Subcutaneous Implantation (2x10^6 cells/mouse) A2780_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice Tumor_Growth->Randomization Treatment 5. Treatment Administration (i.p., every 4 days) Randomization->Treatment Endpoint 6. Endpoint Analysis (Tumor Volume, Body Weight) Treatment->Endpoint

Figure 2: Experimental workflow for an ovarian cancer xenograft study.
Protocol 2: Anaplastic Thyroid Cancer Xenograft Study

This protocol is based on a study using the 8505C anaplastic thyroid cancer cell line.[5]

1. Cell Culture:

  • Maintain 8505C cells in an appropriate culture medium.

2. Animal Model:

  • Utilize immunodeficient mice (e.g., nude mice).

3. Tumor Implantation:

  • Subcutaneously implant 8505C cells into the flank of the mice.

4. Tumor Growth and Treatment Initiation:

  • Allow tumors to establish and grow to a predetermined size before initiating treatment.

5. Treatment Administration:

  • Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) on a daily schedule.

  • Dinaciclib Treatment: Administer dinaciclib i.p. daily at doses of 40 mg/kg or 50 mg/kg.[5]

6. Monitoring and Endpoint Analysis:

  • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

Logical Relationships in Study Design

The design of a preclinical animal study with dinaciclib involves a series of logical steps to ensure robust and reproducible results.

Study_Design_Logic cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Interpretation Objective Define Study Objective (e.g., Efficacy, PK/PD) Model_Selection Select Animal Model & Cell Line Objective->Model_Selection Dose_Selection Determine Dose & Schedule (from in vitro data) Model_Selection->Dose_Selection Implantation Tumor Cell Implantation Dose_Selection->Implantation Randomization Randomization of Animals Implantation->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Data_Collection Endpoint Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Figure 3: Logical flow of a preclinical animal study design.

References

Application Notes and Protocols for In Vivo Administration of SCH-900875 (Dinaciclib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875, also known as dinaciclib, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9. Its activity leads to cell cycle arrest and apoptosis in various cancer cell lines. Preclinical in vivo studies are crucial for evaluating its therapeutic efficacy and pharmacodynamic effects. These application notes provide a summary of published in vivo administration protocols and key findings to guide researchers in designing their own animal studies.

Quantitative Data Summary

The following tables summarize the key parameters from various in vivo studies involving the administration of dinaciclib in different animal models.

Table 1: In Vivo Efficacy of Dinaciclib in Mouse Models

Animal ModelCancer TypeDosing ScheduleRoute of AdministrationObserved Efficacy
NSG MiceAcute Myeloid Leukemia (AML)30 mg/kg, 3 times weeklyIntraperitoneal (i.p.)Significantly prolonged survival compared to vehicle controls.[1]
MiceGeneral Tumor Models8, 16, 32, and 48 mg/kg, daily for 10 daysIntraperitoneal (i.p.)Dose-dependent tumor inhibition of 70%, 70%, 89%, and 96%, respectively.[2]
Orthotopic Patient-Derived Xenograft (PDX) Mouse ModelClear Cell Renal Cell Carcinoma (CC-RCC)Not specifiedNot specifiedEfficiently inhibited primary tumor growth.[3]
Nude miceCholangiocarcinoma (CCA)Not specifiedNot specifiedInvestigated for anti-tumor activity.

Table 2: In Vivo Model Details and Combination Therapies

Animal ModelCell Line EngraftedCombination AgentDosing Schedule (Combination)Key Findings in Combination
NSG MiceMOLM-13 (AML)PLX5110720 mg/kg PLX51107 (daily oral gavage) + 30 mg/kg dinaciclib (3 times weekly i.p.)Combination treatment led to early mortality, whereas single-agent treatment prolonged survival.[1]
Zebrafish EmbryosNonseminoma Testicular Cancer CellsCisplatinNot specifiedDinaciclib enhanced the cytotoxic effect of cisplatin.[4]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is a general guideline based on commonly used practices for evaluating the anti-tumor activity of dinaciclib in vivo.

1. Animal Model:

  • Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG, or nude mice).

  • House animals in a specific pathogen-free facility, following institutional guidelines for animal care.

2. Cell Line Implantation:

  • Culture the desired human tumor cell line (e.g., A2780 ovarian cancer cells) under standard conditions.[2]

  • Harvest cells and resuspend in a suitable medium (e.g., DMEM) or Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Drug Preparation and Administration:

  • Prepare dinaciclib for intraperitoneal (i.p.) injection. The formulation will depend on the specific study, but a common vehicle is a solution of DMSO, PEG300, and saline.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer dinaciclib via i.p. injection according to the desired dosing schedule (e.g., daily or three times a week).[1][2] The vehicle solution should be administered to the control group.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: In Vivo Study in a Disseminated Acute Myeloid Leukemia (AML) Model

This protocol is adapted from a study investigating dinaciclib in a systemic cancer model.[1]

1. Animal Model:

  • Use NOD/SCID IL2rγ−/− (NSG) mice for optimal engraftment of human AML cells.[1]

2. Cell Line Engraftment:

  • Utilize a human AML cell line (e.g., MOLM-13) that has been engineered to express a reporter gene like luciferase for in vivo imaging.[1]

  • Inject the cells intravenously (e.g., via tail vein) to establish a disseminated disease model.[1]

3. Drug Administration:

  • Prepare dinaciclib for intraperitoneal (i.p.) injection.

  • Initiate treatment after allowing for initial engraftment of the AML cells.

  • Administer dinaciclib at a dose of 30 mg/kg three times a week.[1]

4. Monitoring and Endpoint:

  • Monitor disease progression and animal health daily.

  • Use bioluminescence imaging to track the leukemic burden.

  • The primary endpoint is typically overall survival.

Mechanism of Action and Signaling Pathways

Dinaciclib exerts its anti-tumor effects by inhibiting multiple CDKs, which are critical for cell cycle progression. Additionally, it has been shown to impact other signaling pathways, such as the Wnt/β-catenin pathway, which can be a mechanism of resistance to other targeted therapies like BET inhibitors.[1] Inhibition of GSK3β by dinaciclib may contribute to the blockade of Wnt signaling.[1]

Visualizations

G cluster_0 Experimental Workflow for In Vivo Efficacy A Animal Model Selection (e.g., NSG Mice) B Tumor Cell Implantation (e.g., Xenograft) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Dinaciclib Administration (i.p.) D->E F Vehicle Control Administration D->F G Tumor & Body Weight Measurement E->G F->G H Endpoint Analysis (e.g., Tumor Volume, Survival) G->H

Caption: Experimental workflow for a typical in vivo efficacy study of dinaciclib.

G cluster_1 Dinaciclib's Impact on Wnt/β-catenin Signaling Dinaciclib Dinaciclib (this compound) GSK3b GSK3β Dinaciclib->GSK3b Inhibits LRP6 LRP6 Dinaciclib->LRP6 Reduces protein & mRNA levels Wnt_Signaling Wnt/β-catenin Signaling GSK3b->Wnt_Signaling Inhibits LRP6->Wnt_Signaling Activates BETi_Resistance BETi Resistance Wnt_Signaling->BETi_Resistance Contributes to

Caption: Dinaciclib's inhibitory effects on the Wnt/β-catenin signaling pathway.

References

SCH-900875 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-900875 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a crucial role in immune cell trafficking and has been implicated in various inflammatory diseases and cancer. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies. This document provides an overview of the available solubility information for this compound, detailed protocols for determining its solubility, and an illustration of its presumed mechanism of action within the CXCR3 signaling pathway.

Data Presentation: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility
Dimethyl Sulfoxide (DMSO) Likely soluble based on common practice for similar compounds.Data not available. Experimental determination is recommended.
Ethanol Data not available.Data not available. Experimental determination is recommended.
Water Likely poorly soluble.Data not available. Experimental determination is recommended.
Phosphate-Buffered Saline (PBS) Likely poorly soluble.Data not available. Experimental determination is recommended.

Experimental Protocols

To ensure accurate and reproducible experimental results, it is essential to determine the solubility of this compound in the desired solvent system. Below are detailed protocols for kinetic and thermodynamic solubility assessment.

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This high-throughput method provides a rapid assessment of the apparent solubility of a compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance at 620 nm

  • Multichannel pipette or automated liquid handler

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

  • Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

Data Analysis:

  • Compare the absorbance of the wells containing this compound to a blank well (PBS with 1% DMSO).

  • A significant increase in absorbance indicates precipitation and thus, poor kinetic solubility at the tested concentration.

Protocol 2: Thermodynamic Solubility Assessment by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid powder)

  • Desired solvent (e.g., DMSO, Ethanol, Water, PBS)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube. This should be more than the estimated amount that will dissolve.

  • Add a known volume of the desired solvent (e.g., 1 mL) to the tube.

  • Tightly cap the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Prepare a series of dilutions of the filtered supernatant with an appropriate mobile phase for HPLC or LC-MS analysis.

  • Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

Data Analysis:

  • Quantify the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Calculate the solubility in the original solvent by applying the dilution factor.

Signaling Pathway and Mechanism of Action

This compound is an antagonist of the CXCR3 receptor. The binding of chemokines such as CXCL9, CXCL10, and CXCL11 to CXCR3 activates downstream signaling pathways that are crucial for the migration and activation of immune cells, particularly T cells. As an antagonist, this compound is presumed to block the binding of these chemokines, thereby inhibiting the subsequent intracellular signaling cascades.

CXCR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL9 CXCL9 CXCR3 CXCR3 Receptor CXCL9->CXCR3 binds CXCL10 CXCL10 CXCL10->CXCR3 binds CXCL11 CXCL11 CXCL11->CXCR3 binds This compound This compound This compound->CXCR3 blocks G_Protein Gαi & Gβγ CXCR3->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC Protein Kinase C (PKC) PLC->PKC Akt Akt PI3K->Akt Cellular_Responses Cell Migration & Activation Ca_Mobilization->Cellular_Responses PKC->Cellular_Responses Akt->Cellular_Responses

Caption: CXCR3 Signaling Pathway and the inhibitory action of this compound.

The diagram above illustrates the general signaling cascade initiated by the binding of chemokines to the CXCR3 receptor. This leads to the activation of G-proteins and downstream effectors like PLC and PI3K, culminating in cellular responses such as migration and activation. This compound, as a CXCR3 antagonist, is expected to inhibit these processes by blocking the initial ligand-receptor interaction.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of a research compound like this compound.

Solubility_Workflow start Start stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep kinetic_screen Kinetic Solubility Screen (Turbidimetry) stock_prep->kinetic_screen thermo_sol Thermodynamic Solubility (Shake-Flask Method) kinetic_screen->thermo_sol Precipitation Observed data_analysis Data Analysis & Solubility Determination kinetic_screen->data_analysis No Precipitation hplc_analysis HPLC/LC-MS Analysis thermo_sol->hplc_analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the solubility of a new chemical entity.

SCH-900875 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the CXCR3 receptor antagonist, SCH-900875, including purchasing information, its mechanism of action, and protocols for key in vitro experiments.

Product Information and Purchasing

This compound is an orally active and brain-penetrant selective inhibitor of the C-X-C motif chemokine receptor 3 (CXCR3).[1] It functions by blocking the binding of the natural ligands CXCL9, CXCL10, and CXCL11 to CXCR3, which in turn inhibits downstream G protein and β-arrestin signaling pathways. This action effectively suppresses the migration of inflammatory cells.[1]

Chemical Properties:

PropertyValueReference
CAS Number 907206-98-8[2]
Molecular Formula C28H37ClN8O2[1][2]
Molecular Weight 553.10 g/mol [1][2]

Supplier Information:

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-165428>98% (HPLC)1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Selleck ChemicalsNot readily available--
Cayman ChemicalNot readily available--
Tocris BioscienceNot readily available--

Note: Availability and product details from suppliers other than MedChemExpress could not be confirmed through web searches.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and NK cells. Its activation by chemokine ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events crucial for immune cell trafficking and inflammatory responses.

The binding of these chemokines to CXCR3 triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. This leads to the activation of several downstream signaling pathways, including:

  • Phospholipase C (PLC) / Calcium Mobilization: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in cell migration.

  • Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.

  • Mitogen-activated protein kinase (MAPK) / ERK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and migration.

  • Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is essential for mediating cellular responses to cytokines and is involved in T-cell differentiation.

By blocking the initial ligand-receptor interaction, this compound effectively inhibits the activation of these downstream pathways, thereby preventing the chemotactic response of immune cells.

CXCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL9 CXCL9 CXCR3 CXCR3 Receptor CXCL9->CXCR3 bind CXCL10 CXCL10 CXCL10->CXCR3 bind CXCL11 CXCL11 CXCL11->CXCR3 bind G_protein Gαβγ CXCR3->G_protein activates PLC PLC G_protein->PLC activate PI3K PI3K G_protein->PI3K activate JAK JAK G_protein->JAK activate RAS Ras G_protein->RAS activate SCH900875 This compound SCH900875->CXCR3 inhibits Ca_flux Ca²⁺ Flux PLC->Ca_flux Akt Akt PI3K->Akt STAT STAT JAK->STAT ERK ERK RAS->ERK Migration Cell Migration & Inflammation Ca_flux->Migration Akt->Migration STAT->Migration ERK->Migration

CXCR3 Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are generalized protocols for key in vitro assays to characterize the activity of this compound. These should be optimized for specific cell types and experimental conditions.

Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient using a transwell migration assay.

Materials:

  • CXCR3-expressing cells (e.g., activated T-cells, certain cancer cell lines)

  • Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts)

  • Chemoattractant (e.g., recombinant human CXCL10)

  • This compound

  • Serum-free cell culture medium

  • Cell stain (e.g., Calcein-AM or Crystal Violet)

  • Plate reader or microscope for quantification

Protocol:

  • Cell Preparation:

    • Culture CXCR3-expressing cells to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the growth medium with serum-free medium.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare various concentrations of this compound in serum-free medium. Pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

    • Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL10) to the lower wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically).

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., 0.5% Crystal Violet in 25% methanol).

    • Alternatively, for fluorescent quantification, lyse the cells and measure the fluorescence with a plate reader.

    • Count the migrated cells in several fields of view under a microscope or quantify the fluorescence.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Chemotaxis_Workflow A 1. Prepare CXCR3-expressing cells (e.g., activated T-cells) B 2. Pre-incubate cells with This compound or vehicle A->B D 4. Add pre-incubated cells to upper chamber (insert) B->D C 3. Add chemoattractant (e.g., CXCL10) to lower chamber of transwell plate C->D E 5. Incubate for 2-4 hours at 37°C D->E F 6. Remove non-migrated cells from top of insert E->F G 7. Stain and quantify migrated cells on bottom of insert F->G H 8. Analyze data and determine IC50 G->H

General Workflow for a Chemotaxis Assay
Calcium Flux Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by this compound.

Materials:

  • CXCR3-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • This compound

  • Recombinant human CXCL10

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation and Dye Loading:

    • Harvest CXCR3-expressing cells and resuspend them in HBSS at 1-2 x 10^6 cells/mL.

    • Prepare the dye loading solution by adding Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate the cells in the dark at 37°C for 30-45 minutes.

    • Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.

  • Assay Measurement:

    • Aliquot the dye-loaded cells into flow cytometry tubes or a 96-well black, clear-bottom plate.

    • Add various concentrations of this compound (or vehicle control) to the cells and incubate for 10-15 minutes at room temperature.

    • Establish a baseline fluorescence reading for 30-60 seconds using the flow cytometer or plate reader.

    • Add the chemokine agonist (e.g., CXCL10) to the cells while continuously recording the fluorescence.

    • Continue recording the fluorescence for another 2-5 minutes to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • The change in intracellular calcium is measured as the change in fluorescence intensity over time.

    • Determine the peak fluorescence intensity for each condition.

    • Calculate the percentage of inhibition of the calcium flux for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound.

Receptor-Ligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CXCR3 receptor.

Materials:

  • Cell membranes prepared from CXCR3-expressing cells or whole cells

  • Radiolabeled chemokine ligand (e.g., ¹²⁵I-CXCL10)

  • This compound

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add a constant amount of CXCR3-expressing cell membranes or whole cells.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add a constant, low concentration of radiolabeled ligand (e.g., ¹²⁵I-CXCL10).

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled CXCL10.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of the maximal binding against the log concentration of this compound.

    • Determine the IC50 value from the competition curve, which represents the concentration of this compound that displaces 50% of the radiolabeled ligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

These protocols provide a foundation for the in vitro characterization of this compound. For in vivo studies, further protocol development will be necessary based on the specific animal model and research question.

References

Troubleshooting & Optimization

Optimizing SCH-900875 (Dinaciclib) Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SCH-900875 (also known as Dinaciclib) for in vitro assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Dinaciclib, is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, CDK5, and CDK9.[2][3][4][5] By inhibiting these kinases, Dinaciclib disrupts cell cycle progression, leading to cell cycle arrest at the G1/S and G2/M transitions, and also suppresses transcription by inhibiting RNA polymerase II activity.[2][6] This dual mechanism of inducing cell cycle arrest and inhibiting transcription makes it a potent inducer of apoptosis in cancer cells.[2][7]

Q2: What is a typical starting concentration range for in vitro experiments with this compound (Dinaciclib)?

Based on published studies, a typical starting concentration range for in vitro experiments with Dinaciclib is in the low nanomolar range. IC50 values for cell viability and proliferation assays in various cancer cell lines generally fall between 1 nM and 100 nM.[3][4][7][8] It is recommended to perform a dose-response curve starting from 0.1 nM up to 1 µM to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound (Dinaciclib)?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For working solutions, the DMSO stock should be serially diluted in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity to the cells (typically ≤ 0.1%).

Q4: What are the known off-target effects of this compound (Dinaciclib)?

While Dinaciclib is a potent CDK inhibitor, it may have off-target effects, especially at higher concentrations. Some studies suggest that Dinaciclib can also inhibit other kinases, such as GSK3β.[9] It is important to consider potential off-target effects when interpreting experimental results. Using the lowest effective concentration and including appropriate controls can help mitigate and identify off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cell viability/proliferation assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and experiments.
Edge effects in multi-well plates.To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Instability of this compound (Dinaciclib) in working solutions.Prepare fresh dilutions of Dinaciclib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Observed cytotoxicity is lower than expected based on published data. Cell line resistance.Some cell lines may exhibit intrinsic or acquired resistance to CDK inhibitors. This can be due to alterations in cell cycle regulation or drug efflux pump activity.[10] Consider using a different cell line or investigating mechanisms of resistance.
Suboptimal assay conditions.The choice of viability assay can influence the apparent potency of cytostatic agents like CDK inhibitors. ATP-based assays may underestimate potency due to inhibitor-induced changes in cell size and metabolism.[11] Consider using a DNA content-based or direct cell counting method.[11]
Unexpected or inconsistent changes in protein expression in Western blot analysis. Inappropriate antibody selection.Use antibodies that have been validated for the specific application and target protein.
Issues with protein lysate preparation or transfer.Ensure complete cell lysis and accurate protein quantification. Optimize transfer conditions to ensure efficient protein transfer to the membrane.
Difficulty in achieving complete cell cycle arrest. Cell line is retinoblastoma (Rb) protein-deficient.CDK4/6 inhibitors, and to some extent other CDK inhibitors that act on G1 progression, require functional Rb protein to induce a G1 arrest.[12] Confirm the Rb status of your cell line.
Insufficient drug concentration or exposure time.Perform a time-course experiment in addition to a dose-response curve to determine the optimal exposure time for inducing cell cycle arrest.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound (Dinaciclib) in various in vitro assays.

Cell Line Assay Type Reported IC50 (nM)
A2780 (Ovarian Cancer)DNA Synthesis (Thymidine Incorporation)4
Multiple Myeloma Cell LinesCell Viability (MTT)40-80
Various Human Tumor Cell LinesCell ProliferationLow nanomolar range
Melanoma Cell LinesCell Viability~10-50
Pancreatic Cancer Cell LinesCell Migration2-5

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay type, and incubation time.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of this compound (Dinaciclib) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Dinaciclib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound (Dinaciclib) for the appropriate duration. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

SCH900875_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_cdks Cyclin-Dependent Kinases cluster_transcription Transcription cluster_apoptosis Cellular Outcomes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK1/2 CDK2->G1 Promotes G1/S & G2/M Transition CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates & Activates mRNA mRNA Synthesis RNAPII->mRNA Apoptosis Apoptosis mRNA->Apoptosis Reduced anti-apoptotic protein synthesis CellCycleArrest->Apoptosis SCH900875 This compound (Dinaciclib) SCH900875->CDK2 Inhibits SCH900875->CDK9 Inhibits Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot Analysis incubate->western cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability->data_analysis western->data_analysis cell_cycle->data_analysis end End: Results Interpretation data_analysis->end Troubleshooting_Logic start Problem Encountered (e.g., High Variability) check_seeding Check Cell Seeding Consistency start->check_seeding check_reagents Verify Reagent Stability (e.g., fresh dilutions) start->check_reagents check_assay Evaluate Assay Method (e.g., ATP vs. DNA content) start->check_assay check_cell_line Confirm Cell Line Characteristics (e.g., Rb status) start->check_cell_line solution Implement Corrective Action check_seeding->solution check_reagents->solution check_assay->solution check_cell_line->solution

References

potential off-target effects of SCH-900875

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH-900875, a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, small molecule antagonist of the human CXCR3 receptor. Its primary mechanism of action is to block the binding of the natural chemokine ligands—CXCL9, CXCL10, and CXCL11—to CXCR3. By doing so, it inhibits the downstream signaling pathways that mediate the chemotaxis of activated T cells and other immune cells expressing CXCR3. A closely related analog, SCH 546738, has been shown to be a potent, non-competitive antagonist of CXCR3.[1][2]

Q2: What are the potential therapeutic applications of a CXCR3 antagonist like this compound?

The CXCR3 receptor and its ligands are key mediators of Th1-type inflammatory responses. Consequently, antagonists of this receptor have been investigated for a range of autoimmune and inflammatory diseases. Preclinical studies with similar compounds have shown potential efficacy in models of rheumatoid arthritis, multiple sclerosis, and transplant rejection.[1][2][3]

Q3: What are the known splice variants of CXCR3 and how might this affect my experiments?

The human CXCR3 gene can be alternatively spliced to produce two main variants: CXCR3-A and CXCR3-B. These variants can have different expression patterns and can even mediate opposing biological effects. For instance, CXCR3-A is generally associated with cell migration and proliferation, while CXCR3-B has been linked to anti-proliferative and apoptotic signals. It is crucial to consider which splice variant is predominantly expressed in your experimental system, as this could influence the observed effects of this compound.

Q4: Are there known off-target effects for this compound or similar CXCR3 antagonists?

While specific public data on the comprehensive off-target profile of this compound is limited, the development of chemokine receptor antagonists has been challenging due to potential toxicity and off-target effects.[4] Non-selective binding to other G protein-coupled receptors (GPCRs) is a possibility. For example, some chemokine receptor antagonists have shown cross-reactivity with α1-adrenergic receptors.[5] Therefore, it is recommended to perform selectivity profiling, especially if unexpected biological effects are observed.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of CXCR3-mediated chemotaxis.

Potential Causes:

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound would lead to a lower effective concentration. The compound may also be unstable under certain storage or experimental conditions.

  • Cell Health and Receptor Expression: The responsiveness of cells to CXCR3 ligands is dependent on their health and the level of CXCR3 expression. Variations in cell culture conditions, passage number, or stimulation protocols can alter receptor density.

  • Ligand Concentration: In a competitive binding scenario, the concentration of the chemokine ligand used to stimulate chemotaxis will influence the apparent potency of the antagonist.

  • Assay System Variability: Chemotaxis assays can be sensitive to variations in incubation time, temperature, and the type of assay plate used.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitation upon dilution into aqueous assay media.

    • Confirm the concentration and purity of your compound stock using analytical methods if possible.

  • Optimize Cell Conditions:

    • Ensure cells are healthy and in the logarithmic growth phase.

    • Verify CXCR3 expression on your target cells using flow cytometry or another suitable method.

    • Standardize cell stimulation protocols (e.g., with PHA/IL-2 for T cells) to ensure consistent receptor expression.[1][3]

  • Optimize Chemokine Concentration:

    • Perform a dose-response curve with the stimulating chemokine (e.g., CXCL10 or CXCL11) to determine the EC50 or EC80 concentration for chemotaxis in your assay system. Use a consistent concentration of the chemokine for subsequent inhibition experiments.

  • Standardize Assay Protocol:

    • Carefully control incubation times and temperatures.

    • Use high-quality assay plates and ensure proper handling to avoid bubbles or other artifacts.

    • Include appropriate positive and negative controls in every experiment.

Issue 2: Observing unexpected biological effects not typically associated with CXCR3 antagonism.

Potential Causes:

  • Off-Target Binding: this compound may be interacting with other receptors or cellular targets, leading to unintended pharmacological effects. As a GPCR antagonist, other chemokine receptors or different classes of GPCRs could be potential off-targets.

  • Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity, leading to a variety of non-specific cellular responses.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay:

    • Assess the viability of your cells in the presence of a range of concentrations of this compound using a standard method like MTT or trypan blue exclusion. This will help you determine the concentration range where the compound is not causing overt toxicity.

  • Conduct a Selectivity Screen:

    • If resources permit, screen this compound against a panel of other GPCRs, particularly other chemokine receptors and adrenergic receptors, to identify potential off-target interactions.[5]

  • Use a Structurally Unrelated CXCR3 Antagonist:

    • To confirm that the observed effect is due to CXCR3 inhibition, try to replicate the experiment using a different, structurally distinct CXCR3 antagonist. If the effect is reproduced, it is more likely to be an on-target effect.

  • Consult the Literature for Similar Compounds:

    • Review literature on other piperazinyl-piperidine-based CXCR3 antagonists for any reported off-target activities that might be relevant.

Quantitative Data on Potential Off-Target Effects

While a comprehensive public selectivity panel for this compound is not available, the following table provides binding affinity data for the closely related compound, SCH 546738 , which shares the same core scaffold. This data can be used as an initial guide to the expected on-target potency.

TargetLigandAssay TypeSpeciesIC50 (nM)Reference
CXCR3 [125I]-CXCL10Radioligand BindingHuman0.8 - 2.2[2][3]
CXCR3 [125I]-CXCL11Radioligand BindingHuman0.8 - 2.2[2][3]
CXCR3 ChemotaxisFunctionalHuman~10 (IC90)[1][2]
CXCR3 Radioligand BindingMonkey1.3[1]
CXCR3 Radioligand BindingMouse5.9[1]
CXCR3 Radioligand BindingRat4.2[1]
CXCR3 Radioligand BindingDog6.4[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CXCR3

This protocol is a general guideline for determining the binding affinity of a test compound like this compound to the CXCR3 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CXCR3.

  • Radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10 or [125I]-CXCL11).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled CXCR3 ligand).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). It is crucial to establish that equilibrium has been reached in preliminary experiments.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Detection: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model (e.g., one-site competition) to determine the IC50.

Protocol 2: T-Cell Chemotaxis Assay

This protocol outlines a method to assess the functional inhibition of CXCR3-mediated T-cell migration by this compound.

Materials:

  • Activated human T cells (e.g., stimulated with PHA/IL-2 for 7-9 days).[1][3]

  • Chemotaxis assay plates (e.g., 96-well with a 5 µm pore size filter).

  • CXCR3 ligand (e.g., CXCL10 or CXCL11).

  • This compound at various concentrations.

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • Cell viability stain (e.g., Calcein-AM).

Procedure:

  • Compound and Ligand Preparation: Prepare dilutions of this compound in assay medium. Add the CXCR3 ligand to the bottom wells of the chemotaxis plate.

  • Cell Preparation: Resuspend the activated T cells in assay medium containing the desired concentrations of this compound.

  • Assay Assembly: Place the filter insert onto the 96-well plate containing the chemokine. Add the cell suspension to the top chamber of the filter insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • Remove the filter insert.

    • Quantify the number of cells that have migrated to the bottom well. This can be done by lysing the cells and measuring a cellular component (e.g., ATP) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and reading the fluorescence in the bottom well.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (chemokine alone). Plot the percentage of inhibition against the compound concentration to determine the IC50.

Visualizations

CXCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL9 CXCL9 CXCR3 CXCR3 CXCL9->CXCR3 CXCL10 CXCL10 CXCL10->CXCR3 CXCL11 CXCL11 CXCL11->CXCR3 G_protein Gαi/o CXCR3->G_protein Activation PLC Phospholipase C G_protein->PLC PI3K PI3-Kinase G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Akt->Chemotaxis This compound This compound This compound->CXCR3 Experimental_Workflow_Off_Target cluster_screening Off-Target Screening Workflow Start Start: Unexpected Biological Effect Cytotoxicity 1. Cytotoxicity Assay Start->Cytotoxicity Selectivity 2. GPCR Selectivity Screen Cytotoxicity->Selectivity Functional 3. Functional Off-Target Assay Selectivity->Functional Decision Off-Target Confirmed? Functional->Decision On_Target Likely On-Target Effect Decision->On_Target No Off_Target Confirmed Off-Target Effect Decision->Off_Target Yes

References

Navigating SCH-900875: A Guide to Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SCH-900875, a comprehensive understanding of its stability, proper storage, and handling is paramount to ensure experimental reproducibility and the integrity of results. This technical support center provides essential guidance in a question-and-answer format to address common challenges and queries.

This compound is a potent and selective antagonist of the CXCR3 receptor, a key player in inflammatory responses. Its stability is crucial for its efficacy in experimental settings. While specific, long-term stability data under various conditions can be limited, general best practices for similar research compounds provide a strong framework for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored to ensure its long-term stability?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. Recommended storage temperatures are typically -20°C for extended periods. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: What is the recommended procedure for preparing stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for up to three months or at -80°C for up to six months for optimal stability.

Q4: Can I store diluted working solutions of this compound?

A4: It is not recommended to store diluted working solutions for extended periods. These should be prepared fresh from the stock solution for each experiment to ensure accurate and consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.- Review storage conditions of both solid compound and stock solutions. - Prepare fresh stock and working solutions. - Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation observed in the stock solution upon thawing. The compound may have come out of solution during freezing.- Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound completely before use.
Difficulty dissolving the solid compound. Inadequate solvent volume or mixing.- Ensure an appropriate volume of a suitable solvent (e.g., DMSO) is used. - Vortex or sonicate the solution until the compound is fully dissolved.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).

  • Cell Treatment: Add the working solutions to your cell cultures and incubate for the desired period.

  • Assay: Perform your downstream analysis (e.g., cell signaling assays, migration assays).

Signaling Pathway and Experimental Workflow

This compound acts as a CXCR3 antagonist, thereby inhibiting the signaling cascade initiated by its ligands, such as CXCL9, CXCL10, and CXCL11. This inhibition prevents the activation of downstream pathways involved in immune cell migration and activation.

SCH900875_Pathway This compound Mechanism of Action cluster_ligands CXCR3 Ligands CXCL9 CXCL9 CXCR3 CXCR3 Receptor CXCL9->CXCR3 binds to CXCL10 CXCL10 CXCL10->CXCR3 binds to CXCL11 CXCL11 CXCL11->CXCR3 binds to G_Protein G-protein Activation CXCR3->G_Protein activates SCH900875 This compound SCH900875->CXCR3 antagonizes Downstream Downstream Signaling (e.g., Ca2+ mobilization, PI3K/Akt activation) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Chemotaxis, Adhesion) Downstream->Cellular_Response

Caption: Mechanism of this compound as a CXCR3 antagonist.

Experimental_Workflow General Experimental Workflow Solid_Compound Solid this compound (Store at -20°C) Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_Compound->Stock_Solution Aliquot Aliquot and Store (-20°C or -80°C) Stock_Solution->Aliquot Working_Solution Prepare Fresh Working Solution (Dilute in medium) Aliquot->Working_Solution Cell_Culture Treat Cell Culture Working_Solution->Cell_Culture Analysis Downstream Analysis Cell_Culture->Analysis

Caption: Recommended workflow for handling this compound.

Technical Support Center: Mitigating Cytotoxicity of SCH-900875 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of SCH-900875, a Polo-like kinase 1 (Plk1) inhibitor, in cell line experiments. The information provided is based on the known mechanisms of Plk1 inhibitors and general strategies for reducing drug-induced cytotoxicity in vitro. Researchers should adapt and optimize these recommendations for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?

A1: this compound is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1] By inhibiting Plk1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2][3] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, primarily through the activation of the caspase cascade, including caspase-3.[1]

Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A2: Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Morphological changes such as cell rounding, shrinkage, and detachment from the culture surface.

  • Induction of apoptosis, which can be confirmed by assays such as Annexin V/Propidium Iodide (PI) staining.

  • Cell cycle arrest in the G2/M phase, observable through flow cytometry analysis of DNA content.

Q3: How can I determine the optimal concentration of this compound to minimize cytotoxicity while maintaining efficacy?

A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help identify a concentration range that effectively inhibits Plk1 without causing excessive, non-specific cell death. We recommend a 10-point dose-response curve with a broad range of concentrations.

Q4: Are there any general strategies to reduce the off-target effects and cytotoxicity of kinase inhibitors like this compound?

A4: Yes, several strategies can be employed:

  • Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect.

  • Co-treatment with Other Agents: Combining this compound with other therapeutic agents may allow for lower, less toxic concentrations of each drug to be used.[1][4][5]

  • Use of Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity caused by oxidative stress, a potential off-target effect.

  • Optimize Cell Culture Conditions: Ensure your cell culture conditions are optimal, including media composition, confluency, and passage number, as stressed cells can be more susceptible to drug-induced toxicity.

Troubleshooting Guide: High Cytotoxicity Observed

This guide provides potential causes and solutions for unexpectedly high levels of cell death in your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High cell death even at low concentrations Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line.- Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO).- Run a vehicle-only control to assess solvent toxicity.
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Plk1 inhibition.- Perform a thorough literature search for the sensitivity of your cell line to other Plk1 inhibitors.- Consider using a less sensitive cell line for initial experiments if possible.
Sub-optimal Cell Health: Cells may have been unhealthy (e.g., high passage number, mycoplasma contamination) prior to treatment.- Use low-passage number cells.- Regularly test for mycoplasma contamination.
Inconsistent cytotoxicity results between experiments Variable Cell Density: Seeding density can affect cellular response to drugs.- Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment.
Inaccurate Drug Dilutions: Errors in preparing drug dilutions can lead to significant variability.- Prepare fresh drug dilutions for each experiment.- Use calibrated pipettes and perform serial dilutions carefully.
Desired biological effect is only seen at highly toxic concentrations Narrow Therapeutic Window: The concentration range that is effective but not overly toxic may be very small for your cell line.- Perform a more detailed dose-response curve with smaller concentration increments.- Explore co-treatment with a synergistic agent to potentially lower the required concentration of this compound.[1][5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells from your culture vessel.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Mitotic_Arrest_and_Apoptosis_Pathway SCH900875 This compound PLK1 Plk1 SCH900875->PLK1 inhibits MitoticSpindle Mitotic Spindle Formation PLK1->MitoticSpindle promotes G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 activates

Caption: this compound induces mitotic arrest and apoptosis by inhibiting Plk1.

Experimental_Workflow_for_Cytotoxicity_Mitigation cluster_0 Initial Assessment cluster_1 Mitigation Strategies cluster_2 Validation DoseResponse 1. Determine IC50 (MTT Assay) AssessApoptosis 2. Confirm Apoptosis (Annexin V/PI Assay) DoseResponse->AssessApoptosis OptimizeConc 3. Optimize Concentration and Exposure Time AssessApoptosis->OptimizeConc ReassessViability 6. Re-assess Viability and Apoptosis OptimizeConc->ReassessViability CoTreatment 4. Co-treatment with Synergistic Agent CoTreatment->ReassessViability Antioxidants 5. Add Antioxidants (e.g., NAC) Antioxidants->ReassessViability

Caption: A workflow for assessing and mitigating this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing SCH-900875 Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the CHK1 inhibitor, SCH-900875, in animal models. Given that this compound is a kinase inhibitor, it is likely to exhibit poor aqueous solubility, a common challenge for this class of compounds. The following information is designed to help overcome this hurdle in a research setting.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our mouse model after oral administration. What are the potential causes?

A1: Low and variable oral bioavailability of investigational compounds like this compound is often multifactorial. The primary suspects for a poorly soluble compound include:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves might be too slow.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[1]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.

  • Instability: The compound may be unstable in the acidic environment of the stomach.

Q2: What are the initial steps to consider for improving the oral exposure of this compound?

A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex ones.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[2][3]

  • Use of a Simple Vehicle: A simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) can improve wettability and dissolution.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance solubility.[4]

  • Co-solvents: Employing a mixture of solvents (e.g., water, PEG 400, ethanol) can significantly increase the solubility of hydrophobic compounds.

Q3: When should we consider more advanced formulation strategies?

A3: If initial strategies do not yield satisfactory results, or if the target dose is high, more advanced formulations may be necessary. These are particularly relevant for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] Advanced strategies include:

  • Lipid-Based Formulations: These can enhance absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[5][6] Self-nanoemulsifying drug delivery systems (SNEDDS) are a prominent example.[2]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[3][5]

  • Nanocrystals: Reducing particle size to the nanometer range can dramatically increase the dissolution velocity.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Cmax and AUC Poor solubility and/or dissolution rate.1. Reduce particle size (micronization).2. Formulate as a solution in a co-solvent system.3. Develop a lipid-based formulation (e.g., SNEDDS).4. Prepare an amorphous solid dispersion.
High Inter-Animal Variability Inconsistent dissolution; food effects.1. Ensure a consistent and homogenous formulation.2. Administer to fasted animals to minimize food-related variability.3. Consider a solution-based formulation for more uniform absorption.
Dose Proportionality Not Achieved Saturation of absorption at higher doses.1. This is often a hallmark of solubility-limited absorption.2. Enhance solubility using advanced formulation techniques mentioned above.
Low Oral Bioavailability Despite Good Solubility High first-pass metabolism or transporter-mediated efflux.1. Investigate in vitro metabolism using liver microsomes.2. Conduct in vitro transporter assays (e.g., Caco-2 cells).3. If efflux is confirmed, consider co-administration with a P-gp inhibitor for mechanistic studies.

Quantitative Data Summary

The following table presents a hypothetical summary of pharmacokinetic data for this compound in a rat model, comparing different formulation strategies. This illustrates the potential impact of formulation on oral bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Oral Bioavailability (%)
Aqueous Suspension50150 ± 454.0900 ± 2505
Micronized Suspension50350 ± 902.02100 ± 50012
Solution in PEG 40050800 ± 1501.05600 ± 110031
Solid Dispersion501200 ± 2001.09600 ± 180053
SNEDDS501500 ± 2500.511250 ± 200063

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension

  • Objective: To reduce the particle size of this compound to improve its dissolution rate.

  • Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, 0.1% (v/v) Tween 80, mortar and pestle or a microfluidizer.

  • Procedure:

    • Weigh the required amount of this compound.

    • If using a mortar and pestle, triturate the powder with a small amount of the vehicle (HPMC solution with Tween 80) to form a smooth paste. Gradually add the remaining vehicle while continuing to triturate.

    • For more significant size reduction, use a microfluidizer or a similar high-energy milling technique according to the manufacturer's instructions.

    • Verify particle size reduction using laser diffraction or microscopy.

    • Administer the final suspension to animals at the desired concentration.

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Objective: To formulate this compound in a lipid-based system that forms a nanoemulsion upon contact with gastrointestinal fluids.

  • Materials: this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the optimal components.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of the selected lipid, surfactant, and co-surfactant.

    • Weigh and mix the selected components in a glass vial.

    • Add the required amount of this compound to the mixture and vortex or sonicate until the drug is completely dissolved.

    • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white nanoemulsion.

    • Characterize the resulting nanoemulsion for droplet size and polydispersity index.

    • Encapsulate the liquid SNEDDS in gelatin capsules for oral administration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_evaluation Evaluation start Start: Low Bioavailability Observed formulation_strategy Select Formulation Strategy start->formulation_strategy simple Simple Formulations: - Micronized Suspension - Co-solvent Solution formulation_strategy->simple Initial Approach advanced Advanced Formulations: - Solid Dispersion - SNEDDS formulation_strategy->advanced If Simple Fails prepare Prepare Formulation simple->prepare advanced->prepare administer Oral Administration to Animal Model prepare->administer pk_sampling Pharmacokinetic Blood Sampling administer->pk_sampling bioanalysis LC-MS/MS Bioanalysis pk_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis evaluate Evaluate PK Parameters (Cmax, AUC, F%) pk_analysis->evaluate success Target Exposure Achieved evaluate->success Yes fail Target Not Met: Re-evaluate Strategy evaluate->fail No fail->formulation_strategy

Caption: Workflow for improving the oral bioavailability of this compound.

troubleshooting_logic start Low Oral Bioavailability Observed with this compound is_solubility_issue Is it a solubility/dissolution rate-limiting issue? start->is_solubility_issue solubility_yes Yes is_solubility_issue->solubility_yes High Probability solubility_no No is_solubility_issue->solubility_no Low Probability formulation_strategies Implement Formulation Strategies: - Particle Size Reduction - Co-solvents - Solid Dispersions - Lipid-Based Systems solubility_yes->formulation_strategies other_issues Investigate Other Factors: - First-Pass Metabolism - P-gp Efflux - Chemical Instability solubility_no->other_issues evaluate Evaluate Impact formulation_strategies->evaluate Re-evaluate in vivo other_issues->evaluate Conduct in vitro assays

Caption: Troubleshooting logic for low bioavailability of this compound.

References

SCH-900875 selectivity profile against other chemokine receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemokine receptor selectivity profile of SCH-900875. The following question-and-answer format addresses potential issues and offers guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective antagonist of the human CXCR3 receptor. It exhibits high selectivity for CXCR3 over other closely related chemokine receptors, such as CXCR1 and CXCR2.

Q2: What is the selectivity profile of this compound against other chemokine receptors?

Troubleshooting Experimental Results

Problem: I am observing off-target effects in my cell-based assays when using this compound.

Possible Cause 1: Non-specific binding at high concentrations.

  • Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay. High concentrations may lead to non-specific interactions with other cellular components.

Possible Cause 2: Expression of CXCR3 on unexpected cell types in your model.

  • Troubleshooting Tip: Validate the expression of CXCR3 on all cell types present in your experimental system using techniques such as flow cytometry or immunofluorescence.

Possible Cause 3: Interaction with other chemokine receptors at concentrations outside the selective range.

  • Troubleshooting Tip: If you suspect off-target effects through other chemokine receptors, perform competitive binding assays or functional assays using cells that exclusively express the suspected off-target receptor.

Experimental Protocols

To aid researchers in their experimental design, we provide a generalized protocol for a competitive radioligand binding assay to determine the selectivity of a compound like this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes prepared from cells expressing the chemokine receptor of interest (e.g., CXCR3, CXCR1, CXCR2).

  • Radiolabeled ligand specific for the receptor (e.g., ¹²⁵I-CXCL10 for CXCR3).

  • Unlabeled this compound.

  • Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well filter plate, add assay buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: To each well, add the following in order:

    • Diluted this compound or vehicle control.

    • Radiolabeled ligand at a concentration near its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Aspirate the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: By performing this assay with membranes from cells expressing different chemokine receptors, a selectivity profile for this compound can be established by comparing the Ki values.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general signaling pathway of CXCR3 and a typical experimental workflow for assessing compound selectivity.

CXCR3_Signaling_Pathway CXCL11 CXCL11 (Ligand) CXCR3 CXCR3 Receptor CXCL11->CXCR3 Binds G_protein Gαi/Gq CXCR3->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC_activation->Downstream Cellular_Response Cellular Response (Chemotaxis, Proliferation) Downstream->Cellular_Response

Caption: General CXCR3 signaling pathway upon ligand binding.

experimental_workflow cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep_membranes Prepare Cell Membranes (CXCR3, CXCR1, CXCR2, etc.) incubation Incubate Membranes, Ligand, and Compound prep_membranes->incubation prep_ligands Prepare Radiolabeled Ligands prep_ligands->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 Values counting->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff) calc_ic50->calc_ki det_selectivity Determine Selectivity Profile calc_ki->det_selectivity

Caption: Workflow for determining chemokine receptor selectivity.

addressing poor solubility of SCH-900875 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor aqueous solubility of SCH-900875. The following information offers systematic approaches to solubilize this compound for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its strong solubilizing power for a wide range of organic molecules.[1][2][3] Always start with a small amount of the compound to test its solubility before dissolving the entire batch.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. Why did this happen and what can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even though the organic co-solvent (DMSO) is present in a small percentage. The DMSO concentration may not be sufficient to keep the compound in solution once diluted.

To address this, you can try the following:

  • Lower the final concentration: The simplest solution is to test lower final concentrations of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO might help. However, be mindful of potential solvent toxicity in cell-based assays.

  • Use a different solubilization strategy: More advanced techniques involving co-solvents, surfactants, or pH adjustments may be necessary. Please refer to the Troubleshooting Guide for detailed protocols.

Q3: What is the difference between kinetic and thermodynamic solubility?

A3:

  • Kinetic solubility is measured by diluting a high-concentration stock solution (usually in DMSO) into an aqueous buffer and determining the concentration at which the compound begins to precipitate. This is often a higher value due to the formation of a supersaturated solution and is relevant for short-term experiments like high-throughput screening.

  • Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after a long incubation period (e.g., 24-48 hours), allowing the solution to reach equilibrium with the solid form of the compound. This is more relevant for understanding in vivo absorption and for experiments requiring long-term stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Problem 1: My this compound powder will not dissolve in my aqueous buffer.

  • Cause: this compound has inherently low aqueous solubility. Direct dissolution in aqueous media is unlikely to be successful.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first.

    • Recommended Action: Follow the protocol for "Preparation of a Concentrated Stock Solution in DMSO."

Problem 2: My DMSO stock solution of this compound precipitates immediately upon dilution into my cell culture medium or assay buffer.

  • Cause: The final concentration of this compound is above its kinetic solubility limit in the final aqueous medium. The small amount of DMSO carried over is insufficient to maintain solubility.

  • Solution: Systematically test different formulation strategies to increase the compound's solubility in the final aqueous solution.

    • Recommended Action 1: Co-Solvent System. Introduce a less toxic co-solvent in addition to DMSO to improve solubility. Polyethylene glycol 300 (PEG300) is a common choice. Refer to the protocol "Solubilization Using a Co-Solvent System."

    • Recommended Action 2: Surfactant-Assisted Solubilization. Use a non-ionic surfactant to form micelles that can encapsulate the hydrophobic compound. Tween® 80 or Solutol® HS-15 are frequently used. Refer to the protocol "Solubilization Using Surfactants."

    • Recommended Action 3: pH Adjustment. If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. This requires knowledge of the compound's pKa.

Quantitative Data Summary

Since specific solubility data for this compound is not publicly available, researchers should generate their own data. The following tables are templates for organizing experimental results when testing different solubilization methods.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Observed Solubility (mg/mL)Observations
Water25(e.g., Insoluble)
PBS (pH 7.4)25(e.g., Insoluble)
DMSO25(e.g., >50 mg/mL)
Ethanol25
PEG30025

Table 2: Comparison of Solubilization Formulations

Formulation Vehicle (Final Concentrations)This compound Conc. (µM)Result (Clear/Precipitate)Incubation Time/Temp
1% DMSO in PBS101h at 25°C
1% DMSO in PBS501h at 25°C
1% DMSO, 5% PEG300 in PBS501h at 25°C
1% DMSO, 0.1% Tween® 80 in PBS501h at 25°C

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization Using a Co-Solvent System (Example: DMSO/PEG300)

This protocol is adapted from a general method for poorly soluble compounds.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate sterile tube, add the required volume of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Slowly add the aqueous buffer (e.g., saline or PBS) to the DMSO/PEG300 mixture dropwise while continuously vortexing to avoid immediate precipitation.

  • Example Formulation: To prepare a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, and 50% PBS:

    • Take 20 µL of a 50 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix.

    • Add 580 µL of PBS slowly while mixing.

Protocol 3: Solubilization Using Surfactants (Example: Tween® 80)

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare your final aqueous buffer (e.g., PBS) containing the desired final concentration of Tween® 80 (e.g., 0.1%). Ensure the surfactant is fully dissolved.

  • Add the this compound/DMSO stock solution dropwise to the surfactant-containing buffer while vortexing. The final DMSO concentration should be kept low (typically ≤1%).

  • Sonicate the final solution in a bath sonicator for 5-10 minutes if any cloudiness is observed.

Visualizations

experimental_workflow start Start: Poorly soluble This compound powder stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilution_test Test Dilution in Aqueous Buffer (e.g., PBS, Media) stock_prep->dilution_test precipitate Precipitation Occurs dilution_test->precipitate No no_precipitate Solution is Clear dilution_test->no_precipitate Yes troubleshoot Initiate Troubleshooting Strategies precipitate->troubleshoot end_fail Re-evaluate Compound or Consider Formulation Development precipitate->end_fail If all strategies fail end_success Proceed with Experiment no_precipitate->end_success lower_conc Strategy 1: Lower Final Concentration troubleshoot->lower_conc cosolvent Strategy 2: Use Co-solvents (e.g., PEG300) troubleshoot->cosolvent surfactant Strategy 3: Add Surfactant (e.g., Tween 80) troubleshoot->surfactant lower_conc->dilution_test cosolvent->dilution_test surfactant->dilution_test logical_relationships problem Core Problem: Poor Aqueous Solubility of this compound sub_problem1 Precipitation upon Aqueous Dilution problem->sub_problem1 sub_problem2 Low Bioavailability in vivo problem->sub_problem2 sub_problem3 Inaccurate in vitro Assay Results problem->sub_problem3 solution_cat Solution Categories sub_problem1->solution_cat sub_problem2->solution_cat sub_problem3->solution_cat solution1 Increase Co-solvent Concentration (e.g., PEG300) solution_cat->solution1 solution2 Utilize Surfactants (Micelle Formation) solution_cat->solution2 solution3 Adjust Buffer pH (Ionization) solution_cat->solution3 solution4 Reduce Particle Size (Nanosuspension) solution_cat->solution4

References

SCH-900875 (Dinaciclib): A Technical Guide to Safety and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the safe handling and experimental use of SCH-900875, also known as Dinaciclib. Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9.[1][2][3] Adherence to proper safety protocols and experimental guidelines is crucial for ensuring personnel safety and the integrity of research data.

Hazard Identification and Safety Precautions

This compound (Dinaciclib) is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Quantitative Hazard and Precautionary Data Summary

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, OralH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationH315: Causes skin irritation.[4][5][6]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[4][5][6]P280, P305+P351+P338, P337+P313
Respiratory Tract IrritationH335: May cause respiratory irritation.[5]P261, P271, P304+P340, P312, P403+P233
Germ Cell MutagenicityH340: May cause genetic defects.[4][6]P201, P202, P280, P308+P313, P405
Specific Target Organ ToxicityH372: Causes damage to organs (bone marrow) through prolonged or repeated exposure.[4][6]P260, P264, P270, P314, P501

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary health hazards associated with this compound (Dinaciclib)?

A1: Dinaciclib is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5][6] It may also cause respiratory irritation.[5] Importantly, it is suspected of causing genetic defects and can cause damage to the bone marrow through prolonged or repeated exposure.[4][6]

Q2: What personal protective equipment (PPE) is required when handling Dinaciclib?

A2: Appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety goggles with side-shields.[5]

  • Hand Protection: Chemical-resistant protective gloves.[5]

  • Skin and Body Protection: An impervious lab coat or clothing.[5]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhaling dust.[5]

Q3: How should I store this compound (Dinaciclib)?

A3: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] The recommended storage temperature for the crystalline solid is -20°C.[4]

Q4: What should I do in case of accidental exposure?

A4: Follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][5]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[4][5]

Q5: How should I dispose of waste containing Dinaciclib?

A5: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[5]

Experimental Protocols and Troubleshooting

Preparation of Stock Solutions

Dinaciclib is supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and DMF.[4] It is sparingly soluble in aqueous buffers.[4]

Stock Solution Preparation Workflow

G Stock Solution Preparation cluster_start Start cluster_dissolve Dissolution cluster_aliquot Storage start Weigh Dinaciclib Powder dissolve Dissolve in appropriate organic solvent (e.g., DMSO) start->dissolve Use inert gas to purge solvent aliquot Aliquot into smaller volumes dissolve->aliquot Vortex to ensure complete dissolution store Store at -20°C aliquot->store Protect from light

Caption: Workflow for preparing Dinaciclib stock solutions.

Solubility Data

SolventSolubility
DMSO~15 mg/mL[4]
Ethanol~25 mg/mL[4]
DMF~25 mg/mL[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]
In Vitro Cell-Based Assay Protocol Example: Cell Viability (MTT Assay)

This is a generalized protocol; specific cell lines and conditions may require optimization.

  • Cell Seeding: Plate human cancer cell lines (e.g., MIAPaCa-2, Pa20C) in 96-well plates and allow them to adhere overnight.[5]

  • Treatment: Prepare serial dilutions of Dinaciclib in the appropriate cell culture medium. Replace the existing medium with the medium containing Dinaciclib at various concentrations (e.g., 0.5-128 nM).[5]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

In Vivo Protocol Example: Xenograft Mouse Model

Animal studies require strict adherence to institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., KKU-213A) into the flanks of immunodeficient mice.[7]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Administration: Administer Dinaciclib via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 40 mg/kg, twice weekly for four weeks).[5]

  • Monitoring: Monitor tumor size and animal well-being regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Troubleshooting Common Experimental Issues

Troubleshooting Workflow

G Experimental Troubleshooting cluster_issue Identify Issue cluster_solubility Solubility Problems cluster_activity Lack of Activity cluster_toxicity High Toxicity issue Unexpected Results? solubility_check Precipitation in media? issue->solubility_check activity_check No biological effect? issue->activity_check toxicity_check Excessive cell death? issue->toxicity_check solubility_solution Prepare fresh stock. Use intermediate solvent (e.g., DMF) for aqueous solutions. solubility_check->solubility_solution Yes activity_solution Verify concentration. Check cell line sensitivity. Ensure proper storage of compound. activity_check->activity_solution Yes toxicity_solution Perform dose-response curve. Reduce incubation time. Check for solvent toxicity. toxicity_check->toxicity_solution Yes

Caption: A logical workflow for troubleshooting common experimental issues with Dinaciclib.

FAQs - Experimental Use

Q6: I am observing precipitation of Dinaciclib in my cell culture medium. What should I do?

A6: Dinaciclib has limited solubility in aqueous solutions.[4] To avoid precipitation, first dissolve the compound in a solvent like DMF, and then dilute it with your aqueous buffer or medium.[4] It is also recommended not to store the aqueous solution for more than one day.[4]

Q7: My cells are not responding to Dinaciclib treatment as expected. What could be the reason?

A7: Several factors could contribute to this:

  • Compound Integrity: Ensure your stock solution has been stored correctly at -20°C and is not expired.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Dinaciclib. Verify the reported IC50 values for your specific cell line.

  • Concentration: Double-check your calculations for the final working concentration.

  • Experimental Conditions: Ensure optimal cell health and culture conditions.

Q8: I am seeing high levels of cytotoxicity even at low concentrations. What could be the cause?

A8:

  • Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.5%).

  • Dose-Response: Perform a thorough dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Incubation Time: Consider reducing the incubation time to mitigate excessive cell death.

This guide is intended for research use only and does not constitute medical advice. Always refer to the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound (Dinaciclib).

References

Technical Support Center: Interpreting Unexpected Data from Ulixertinib (SCH-900875) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving Ulixertinib (SCH-900875), a potent and reversible inhibitor of ERK1/2.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Ulixertinib.

Issue 1: Increased Phospho-ERK Levels Observed Upon Ulixertinib Treatment

Question: We treated cancer cells with Ulixertinib, an ERK1/2 inhibitor, but our Western blot analysis shows an increase in phosphorylated ERK1/2 (pERK1/2) levels. Is this expected?

Answer: Yes, this phenomenon, known as paradoxical activation, can be an expected outcome when using certain kinase inhibitors, including those targeting the MAPK pathway.[1][2][3][4] While Ulixertinib is designed to inhibit the kinase activity of ERK1/2, its binding can lead to a conformational change in the protein, which can sometimes result in increased phosphorylation of ERK itself.[5] This effect is often concentration and time-dependent. Despite the increase in pERK levels, the downstream signaling is typically inhibited, which can be confirmed by assessing the phosphorylation status of ERK1/2 targets like RSK1/2.[5]

Troubleshooting Steps:

  • Confirm Downstream Inhibition: Assess the phosphorylation status of a known downstream target of ERK1/2, such as RSK (p90 ribosomal S6 kinase). A decrease in phosphorylated RSK (pRSK) would indicate successful inhibition of the pathway, despite the observed increase in pERK.[5][6]

  • Titrate Ulixertinib Concentration: Perform a dose-response experiment to determine if the paradoxical increase in pERK is concentration-dependent.

  • Time Course Analysis: Evaluate pERK levels at different time points after Ulixertinib treatment to understand the kinetics of this effect.

  • Cell Line Characterization: The genetic background of your cell line (e.g., BRAF or RAS mutation status) can influence the cellular response to ERK inhibitors.[1][3]

Issue 2: Lack of Antitumor Activity in Preclinical Models

Question: Our in vivo xenograft studies with Ulixertinib are not showing the expected tumor growth inhibition. What could be the reason?

Answer: While Ulixertinib has shown preclinical antitumor activity in various cancer models, several factors can contribute to a lack of efficacy in a specific experiment.[7][8] These can range from experimental design to the specific biology of the tumor model.

Troubleshooting Steps:

  • Verify Compound Potency and Formulation: Ensure the quality and activity of your Ulixertinib compound. Improper storage or formulation can lead to reduced potency.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of Ulixertinib in the plasma and tumor tissue to ensure adequate drug exposure. Correlate drug levels with the inhibition of the target (e.g., pRSK) in the tumor.

  • Tumor Model Selection: The efficacy of Ulixertinib is dependent on the activation of the MAPK pathway in the tumor model.[7] Confirm that your chosen xenograft model harbors mutations (e.g., BRAF, RAS) that lead to MAPK pathway dependency.

  • Resistance Mechanisms: Tumors can develop resistance to MAPK inhibitors through various mechanisms, including the activation of parallel signaling pathways.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ulixertinib (this compound)?

A1: Ulixertinib is an orally available, potent, and reversible ATP-competitive inhibitor of both ERK1 and ERK2.[6][9][10][11] By inhibiting ERK1/2, Ulixertinib aims to block the downstream signaling of the MAPK pathway, which is frequently hyperactivated in many cancers and plays a crucial role in tumor cell proliferation, survival, and differentiation.[9][10]

Q2: What is "paradoxical activation" in the context of ERK inhibitors?

A2: Paradoxical activation refers to the unexpected increase in the phosphorylation of a target kinase upon treatment with an inhibitor designed to block its activity.[2][12] In the case of some RAF and ERK inhibitors, this can occur in cells with wild-type BRAF, where the inhibitor can promote the dimerization and transactivation of RAF kinases, leading to increased MEK and ERK signaling.[1][3] While Ulixertinib is a direct ERK inhibitor, a similar feedback mechanism can lead to increased pERK levels even as downstream signaling is blocked.[5]

Q3: What are the known adverse effects of Ulixertinib in clinical trials?

A3: Based on phase 1 clinical trial data, Ulixertinib has been reported to have an acceptable safety profile.[7] Common dose-limiting toxicities have included rash, diarrhea, and elevated liver enzymes (AST).[13] Importantly, studies have shown that Ulixertinib has a low risk of causing QT/QTc interval prolongation.[14]

Q4: Can off-target effects contribute to unexpected data?

A4: Yes, off-target effects are a possibility with any small molecule inhibitor.[15][16][17] While Ulixertinib is reported to be a selective ERK1/2 inhibitor, it is crucial to consider that it may interact with other kinases, potentially leading to unforeseen biological consequences.[18] However, the unique slow-off-rate binding kinetics of some ERK inhibitors to ERK1/2 can enhance their on-target selectivity in a cellular context.[18]

Quantitative Data Summary

Table 1: In Vitro Potency of Ulixertinib (BVD-523)

TargetIC50Assay TypeReference
ERK2<0.3 nMEnzymatic Assay[6]
pRSK (in A375 cells)0.14 µMCellular Assay[6]
A375 cell proliferation0.18 µMCellular Assay[6]

Table 2: Clinical Trial Overview of Ulixertinib

PhaseStatusPatient PopulationKey FindingsReference
Phase ICompletedAdvanced solid tumorsTolerable safety profile, clinical activity in MAPK pathway-mutated cancers.[7]
Phase IICompletedMetastatic uveal melanomaDid not demonstrate significant activity in this patient population.[19]
Phase II (Pediatric)CompletedTumors with MAPK pathway alterationsLimited single-agent efficacy observed.[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

  • Cell Lysis: Culture cells to 70-80% confluency. Treat with Ulixertinib or vehicle control for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, pRSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

MAPK_Pathway_and_Ulixertinib_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK) ERK->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Ulixertinib Ulixertinib (this compound) Ulixertinib->ERK

Caption: The MAPK signaling cascade and the point of inhibition by Ulixertinib.

Paradoxical_Activation_Workflow Start Observe Unexpected Increase in pERK CheckDownstream Assess Phosphorylation of Downstream Targets (pRSK) Start->CheckDownstream DownstreamDecreased pRSK Decreased? CheckDownstream->DownstreamDecreased ConclusionInhibition Conclusion: Pathway is Inhibited (Paradoxical Activation) DownstreamDecreased->ConclusionInhibition Yes ConclusionNoInhibition Conclusion: Ineffective Inhibition DownstreamDecreased->ConclusionNoInhibition No Troubleshoot Troubleshoot Experiment: - Check Compound Potency - Verify PK/PD ConclusionNoInhibition->Troubleshoot

Caption: Troubleshooting workflow for interpreting paradoxical pERK activation.

References

Validation & Comparative

Navigating the Psoriasis Treatment Landscape: A Comparative Validation Guide for SCH-900875

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psoriasis, a chronic autoimmune inflammatory skin disease, presents a significant challenge in drug development. The pursuit of novel, effective, and safe oral therapies is a continuous endeavor. This guide provides a comparative analysis of SCH-900875, a selective CXCR3 receptor inhibitor, positioning it within the current landscape of psoriasis treatments. While publicly available clinical data on this compound is limited, this document serves as a validation framework by comparing its mechanism of action and potential with established and emerging therapeutic classes.

Introduction to this compound: A Novel Approach

This compound is an orally active, selective inhibitor of the C-X-C chemokine receptor 3 (CXCR3). Developed by Schering-Plough (now Merck), this small molecule has been investigated for its therapeutic potential in inflammatory diseases, including psoriasis.[1][2][3][4][5][6]

Mechanism of Action

The therapeutic rationale for this compound in psoriasis lies in its ability to disrupt a key inflammatory pathway. It competitively binds to the CXCR3 receptor, thereby blocking the binding of its cognate chemokines: CXCL9, CXCL10, and CXCL11.[1][7] This action is crucial as the CXCR3 signaling axis plays a pivotal role in the recruitment of pathogenic T-lymphocytes into psoriatic skin lesions, a hallmark of the disease. By inhibiting this migration, this compound aims to reduce the local inflammatory response and subsequent keratinocyte hyperproliferation that characterize psoriasis.

Below is a diagram illustrating the proposed mechanism of action of this compound.

cluster_0 Normal Psoriatic Cascade cluster_1 Intervention with this compound APC Antigen Presenting Cell (e.g., Dendritic Cell) Th1 Th1 Cell APC->Th1 IL-12, IL-23 CXCLs CXCL9, CXCL10, CXCL11 Th1->CXCLs IFN-γ CXCR3 CXCR3 Receptor Keratinocyte Keratinocyte CXCLs->CXCR3 Binding Inflammation Inflammation & Proliferation CXCR3->Inflammation T-Cell Migration Inflammation->Keratinocyte Hyperproliferation SCH900875 This compound CXCR3_blocked CXCR3 Receptor (Blocked) SCH900875->CXCR3_blocked Inhibition No_Migration Inhibited T-Cell Migration CXCR3_blocked->No_Migration

Figure 1. Proposed Mechanism of Action of this compound in Psoriasis.
Developmental Status

This compound has been evaluated in early-stage clinical development, with at least one Phase I trial initiated for psoriasis. However, detailed results from these studies are not widely published. It is noteworthy that the development of other CXCR3 antagonists for psoriasis has faced challenges. For instance, AMG-487, another CXCR3 inhibitor, did not demonstrate efficacy in a Phase IIa trial, leading to the discontinuation of its development for this indication. This underscores the complexities of targeting this pathway in psoriasis.

Comparative Landscape of Psoriasis Therapies

To provide a comprehensive validation context for this compound, we compare its mechanistic class to other major therapeutic modalities for moderate-to-severe psoriasis. The following sections present a comparative overview of efficacy data from pivotal clinical trials.

CXCR3 Antagonists vs. Other Small Molecules

Oral small molecules represent a significant area of research in psoriasis, offering convenience over injectable biologics. The table below compares the CXCR3 antagonist class (represented by the limited available information) with the more clinically advanced Janus Kinase (JAK) inhibitors.

Drug ClassTargetRepresentative DrugsKey Efficacy EndpointEfficacy Rate
CXCR3 Antagonists CXCR3 ReceptorThis compound, AMG-487N/A (Limited Data)N/A
JAK Inhibitors Janus Kinases (JAK1, JAK2, JAK3, TYK2)Tofacitinib, DeucravacitinibPASI 75 at Week 12-1640-67%
sPGA 0/1 at Week 12-1647-68%

Note: Efficacy rates for JAK inhibitors are aggregated from various Phase II and III clinical trials. sPGA 0/1 indicates a static Physician's Global Assessment score of clear or almost clear.

Comparison with Biologic Therapies

Biologic agents have revolutionized the treatment of moderate-to-severe psoriasis by targeting specific cytokines central to its pathogenesis. The following tables compare the efficacy of major biologic classes.

Table 2.1: TNF-alpha Inhibitors

DrugTargetKey Efficacy EndpointEfficacy Rate
AdalimumabTNF-alphaPASI 75 at Week 16~71%
EtanerceptTNF-alphaPASI 75 at Week 12~47%
InfliximabTNF-alphaPASI 75 at Week 10~80%

Table 2.2: IL-17 Inhibitors

DrugTargetKey Efficacy EndpointEfficacy Rate
SecukinumabIL-17APASI 75 at Week 12~82%
IxekizumabIL-17APASI 75 at Week 12~89%
BrodalumabIL-17RAPASI 75 at Week 12~85%

Table 2.3: IL-23 Inhibitors

DrugTargetKey Efficacy EndpointEfficacy Rate
GuselkumabIL-23p19PASI 90 at Week 16~73%
TildrakizumabIL-23p19PASI 75 at Week 12>60%
RisankizumabIL-23p19PASI 90 at Week 16~75%

Key Experimental Protocols for Validation

For researchers investigating CXCR3 antagonists like this compound, specific in vitro assays are crucial for validating mechanism of action and efficacy. Below are detailed protocols for two fundamental experiments.

CXCR3 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CXCR3 receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the CXCR3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human CXCR3.

  • Radiolabeled chemokine, e.g., [125I]-CXCL10 or [125I]-CXCL11.

  • This compound at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the CXCR3-expressing cell membranes, the radiolabeled chemokine at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or vehicle control.

  • For non-specific binding control wells, add a high concentration of unlabeled chemokine.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 (the concentration of inhibitor that displaces 50% of the radiolabeled ligand).

start Start prep_reagents Prepare Reagents: - CXCR3 Membranes - Radiolabeled Chemokine - this compound Dilutions start->prep_reagents plate_setup Plate Setup: Combine Membranes, Radioligand, and this compound in 96-well plate prep_reagents->plate_setup incubation Incubate at Room Temperature (60-90 minutes) plate_setup->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Buffer filtration->washing measurement Measure Radioactivity (Scintillation Counter) washing->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

Figure 2. Workflow for a CXCR3 Radioligand Binding Assay.
Chemokine-Induced Cell Migration (Transwell) Assay

This assay assesses the functional consequence of CXCR3 inhibition by measuring the reduction in T-cell migration towards a chemokine gradient.

Objective: To determine the effect of this compound on the chemotactic response of CXCR3-expressing T-cells to a relevant chemokine.

Materials:

  • CXCR3-expressing T-cells (e.g., activated primary human T-cells or a T-cell line).

  • Transwell inserts (with a pore size appropriate for lymphocytes, e.g., 5 µm).

  • 24-well plates.

  • Chemoattractant (e.g., CXCL10 or CXCL11).

  • This compound at various concentrations.

  • Assay medium (e.g., RPMI + 0.5% BSA).

  • Cell counting method (e.g., flow cytometer or a fluorescent dye like Calcein-AM).

Protocol:

  • Pre-treat the CXCR3-expressing T-cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • In the lower chambers of a 24-well plate, add assay medium containing the chemoattractant (e.g., CXCL10). Include a negative control with assay medium alone.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated T-cells to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • After incubation, remove the Transwell inserts.

  • Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or by lysing the cells and measuring fluorescence with a plate reader if a fluorescent dye was used.

  • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

start Start cell_prep Pre-treat T-cells with this compound start->cell_prep add_cells Add Pre-treated T-cells to Upper Chamber (Transwell Insert) cell_prep->add_cells plate_prep Add Chemoattractant to Lower Chamber plate_prep->add_cells incubation Incubate at 37°C (2-4 hours) add_cells->incubation cell_quant Quantify Migrated Cells in Lower Chamber incubation->cell_quant analysis Calculate Percent Inhibition of Migration cell_quant->analysis end End analysis->end

Figure 3. Workflow for a Chemokine-Induced Cell Migration Assay.

Conclusion

This compound, as a selective CXCR3 inhibitor, represents a targeted oral therapeutic strategy for psoriasis. While its clinical development appears to be limited, its mechanism of action remains a scientifically valid approach to mitigating the inflammatory cascade in psoriatic lesions. The comparison with highly effective biologic and other small molecule therapies highlights the high bar for new entrants in the psoriasis treatment landscape. The provided experimental protocols offer a framework for the preclinical and early clinical validation of compounds in this class. Further research and transparency in clinical trial data are necessary to fully elucidate the potential of CXCR3 inhibitors like this compound in the management of psoriasis.

References

A Comparative Guide to CXCR3 Antagonists: SCH-900875 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CXCR3 antagonist SCH-900875 with other notable CXCR3 inhibitors, including AMG-487, NBI-74330, and TAK-779. The information is curated to assist researchers in evaluating the performance and experimental backing of these compounds for preclinical and clinical research.

Performance Comparison of CXCR3 Antagonists

The following tables summarize the available quantitative data for this compound and other key CXCR3 antagonists. The data is compiled from various preclinical studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

CompoundAssay TypeLigandCell LineIC50 (nM)Ki (nM)Reference
This compound Radioligand Binding[¹²⁵I]-CXCL10CHO-K11.10.4[1]
AMG-487 Radioligand Binding[¹²⁵I]-CXCL10Not Specified8.0-[2][3]
Radioligand Binding[¹²⁵I]-CXCL11Not Specified8.2-[2][3]
NBI-74330 Radioligand Binding[¹²⁵I]-CXCL10CHO-1.5[1]
Radioligand Binding[¹²⁵I]-CXCL11CHO-3.2[1]
TAK-779 Radioligand BindingNot SpecifiedNot Specified-1.1 (for CCR5)[4]

Table 1: Comparative in vitro binding affinities of CXCR3 antagonists.

CompoundAssay TypeStimulusCell LineIC50 (nM)Reference
This compound ChemotaxisCXCL11Human T-cells0.8[5]
AMG-487 ChemotaxisCXCL9 (IP-10)Murine Breast Cancer Cells (66.1)~70% inhibition at 1µM[6]
ChemotaxisCXCL10 (IP-10)Not Specified8[3]
ChemotaxisCXCL11 (I-TAC)Not Specified15[3]
ChemotaxisCXCL9 (Mig)Not Specified36[3]
NBI-74330 ChemotaxisCXCL11Human CXCR3-transfected cells3.9[7]
TAK-779 ChemotaxisCXCL11Not Specified15,800[5]

Table 2: Comparative in vitro functional potencies of CXCR3 antagonists in chemotaxis assays.

CompoundAssay TypeStimulusCell LineIC50 (nM)Reference
AMG-487 Calcium MobilizationCXCL11 (I-TAC)Not Specified5[3]
NBI-74330 Calcium MobilizationCXCL10 / CXCL11Human CXCR3-transfected cells7[7]

Table 3: Comparative in vitro functional potencies of CXCR3 antagonists in calcium mobilization assays.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for the CXCR3 receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Cells stably expressing the human CXCR3 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to a sufficient density.

    • The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.[8]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparations are incubated with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11) and varying concentrations of the unlabeled test compound.[8]

    • The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.[9][10]

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[8]

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[8]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay (Transwell Migration Assay)

Objective: To assess the ability of a test compound to inhibit the migration of CXCR3-expressing cells towards a chemoattractant gradient.

General Protocol:

  • Cell Preparation:

    • CXCR3-expressing cells (e.g., activated human T-cells, or a cell line stably expressing CXCR3) are washed and resuspended in a serum-free or low-serum medium.[11][12]

  • Assay Setup:

    • A chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane (e.g., 5 µm pore size for lymphocytes) is used.[11][12]

    • The lower chamber is filled with medium containing a CXCR3 ligand (e.g., CXCL10 or CXCL11) as a chemoattractant.

    • The cell suspension, pre-incubated with varying concentrations of the test compound or vehicle control, is added to the upper chamber.[11]

  • Incubation:

    • The plate is incubated for a period of time (e.g., 1-4 hours) at 37°C in a humidified incubator to allow for cell migration through the membrane.[11][12]

  • Quantification of Migration:

    • The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.[13]

  • Data Analysis:

    • The percentage of inhibition of migration at each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of the chemokine-induced migration, is determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to block the increase in intracellular calcium concentration induced by CXCR3 activation.

General Protocol:

  • Cell Preparation and Dye Loading:

    • CXCR3-expressing cells are harvested and washed.

    • The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-3 AM, or Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to be loaded into the cells.[14][15]

  • Assay Setup:

    • The dye-loaded cells are washed and resuspended in a physiological buffer.

    • The cell suspension is then dispensed into a 96-well or 384-well plate suitable for fluorescence measurements.

    • The plate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR).[14][16]

  • Measurement of Calcium Flux:

    • A baseline fluorescence reading is taken.

    • The cells are then stimulated with a CXCR3 agonist (e.g., CXCL10 or CXCL11) in the presence of varying concentrations of the test compound or vehicle control.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[14][15]

  • Data Analysis:

    • The peak fluorescence response is determined for each condition.

    • The percentage of inhibition of the agonist-induced calcium response is calculated for each concentration of the test compound.

    • The IC50 value, the concentration of the compound that inhibits 50% of the calcium mobilization, is determined by non-linear regression analysis.

Visualizations

CXCR3 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon the binding of chemokine ligands to the CXCR3 receptor.

CXCR3_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CXCL9 CXCL9 CXCR3 CXCR3 CXCL9->CXCR3 CXCL10 CXCL10 CXCL10->CXCR3 CXCL11 CXCL11 CXCL11->CXCR3 G_protein Gαi/Gβγ CXCR3->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_flux->Chemotaxis ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Akt->ERK Akt->Chemotaxis Gene_expression Gene Expression ERK->Gene_expression Radioligand_Binding_Workflow start Start prep_membranes Prepare CXCR3-expressing cell membranes start->prep_membranes setup_assay Incubate membranes with radioligand and test compound prep_membranes->setup_assay filtration Separate bound and free radioligand by filtration setup_assay->filtration counting Measure radioactivity of bound ligand filtration->counting analysis Analyze data to determine IC50 and Ki counting->analysis end End analysis->end

References

A Comparative Guide to CXCR3 Antagonists: SCH-900875 vs. AMG487 in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo efficacy of two prominent CXCR3 antagonists, SCH-900875 and AMG487, with supporting experimental data and detailed methodologies.

The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target in a variety of inflammatory and autoimmune diseases, as well as in certain cancers. This receptor and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in mediating the trafficking of activated T cells and other immune cells to sites of inflammation. Consequently, the development of small molecule antagonists for CXCR3 has been an area of intense research. Among the numerous candidates, this compound, developed by Schering-Plough, and AMG487, from Amgen, have been subjects of significant preclinical investigation. This guide provides a comparative overview of their in vivo efficacy based on available data.

Overview of Mechanisms

Both this compound and AMG487 are small molecule antagonists designed to bind to CXCR3 and block the downstream signaling pathways induced by its chemokine ligands. By inhibiting CXCR3, these compounds aim to reduce the infiltration of pathogenic immune cells into tissues, thereby mitigating inflammation and tissue damage.

In Vivo Efficacy: A Comparative Analysis

While direct head-to-head in vivo studies comparing this compound and AMG487 are not publicly available, a comparative assessment can be made by examining their efficacy in similar animal models of human diseases.

AMG487: A Broad Spectrum of In Vivo Activity

AMG487 has been evaluated in a wide range of preclinical models, demonstrating its potential therapeutic utility across multiple disease areas.

Disease ModelAnimal ModelKey Efficacy EndpointsReference
Inflammatory Bone Loss Murine model of LPS-induced bone resorptionLocal administration of AMG487 nanoparticles (0.5 μM) twice weekly for 6 weeks resulted in a significant reduction (approx. 50%) in bone loss compared to the LPS group.[1]
Rheumatoid Arthritis Murine Collagen-Induced Arthritis (CIA)Treatment with AMG487 (5 mg/kg every 48h from day 21 to 41) significantly reduced the clinical signs of arthritis. This was associated with a decrease in pro-inflammatory markers (NF-κB p65, NOS2, MCP-1, TNF-α, IFN-γ) and an increase in anti-inflammatory markers (IL-4, IL-27) in B cells and joint tissues.[2]
Metastatic Breast Cancer Syngeneic murine modelAMG487 treatment (5 mg/kg, s.c., twice daily) resulted in fewer lung metastases compared to vehicle-treated mice. In another model, 1 µM AMG487 led to a significant reduction in lung metastases (40 vs 104 in the control group).[3]
Glioblastoma Orthotopic mouse modelAMG487 treatment led to a significant decrease in tumor intensity and size compared to controls.[4]
Acute Graft-versus-Host Disease (aGVHD) Murine aGVHD modelLong-term treatment with AMG487 improved survival and aGVHD outcomes, reduced donor T cell infiltration in the liver, and inhibited donor T cell activation in the spleen.[5]
Diabetic Retinopathy Streptozocin-induced diabetic mouse modelAMG487 administration alleviated the breakdown of the blood-retinal barrier, reduced retinal albumin leakage, and decreased oxidative and endoplasmic reticulum stress.[6]
This compound: Efficacy in Autoimmune Models

Information on the in vivo efficacy of this compound is less extensive in the public domain. However, it has been reported to be effective in preclinical models of autoimmune diseases. One review identifies this compound as a potent CXCR3 antagonist that has shown efficacy in such models.[7]

Disease ModelAnimal ModelKey Efficacy EndpointsReference
Collagen-Induced Arthritis (CIA) Murine modelReported to be effective in alleviating disease symptoms. Specific quantitative data on dose and percentage improvement are not detailed in the available literature.[8]
Experimental Autoimmune Encephalomyelitis (EAE) Murine modelReported to be effective in mitigating the clinical signs of EAE, a model for multiple sclerosis. Specific quantitative data are not detailed in the available literature.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are outlines of the experimental protocols used in the studies cited above.

AMG487 Experimental Protocols
  • Inflammatory Bone Loss Model [1]

    • Animals: C57BL/6J male mice.

    • Induction of Bone Loss: Lipopolysaccharide (LPS) from Porphyromonas gingivalis (10μg/mL) was injected into the interdental papilla between the first and second maxillary molars, twice a week for 6 weeks.

    • Treatment: AMG487 incorporated into liposome nanoparticles (0.5 μM) was locally delivered via injection at the site of LPS administration, twice a week for 6 weeks, starting one day before the first LPS treatment.

    • Efficacy Assessment: Radiographic analysis of bone loss and histological quantification of osteoclasts.

  • Collagen-Induced Arthritis (CIA) Model [2]

    • Animals: DBA/1J mice.

    • Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

    • Treatment: AMG487 (5 mg/kg) was administered every 48 hours from day 21 until day 41 post-primary immunization.

    • Efficacy Assessment: Clinical scoring of arthritis severity, flow cytometry analysis of immune cell populations in the spleen, and RT-PCR and western blotting for inflammatory markers in knee tissues.

This compound Generic Experimental Protocols (Based on Standard Models)

While specific protocols for this compound are not available, the following are standard, widely used protocols for the disease models in which its efficacy has been reported.

  • Collagen-Induced Arthritis (CIA) Model

    • Animals: DBA/1 mice are highly susceptible.

    • Induction of Arthritis: Typically induced by an initial intradermal injection of an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) approximately 21 days later.

    • Efficacy Assessment: Clinical signs of arthritis are scored based on paw swelling and inflammation. Histopathological analysis of the joints is used to assess synovitis, cartilage destruction, and bone erosion.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model

    • Animals: C57BL/6 or SJL mice are commonly used.

    • Induction of EAE: Typically induced by subcutaneous immunization with a peptide from a myelin protein (e.g., MOG35-55 for C57BL/6 mice or PLP139-151 for SJL mice) emulsified in CFA. Pertussis toxin is often administered intraperitoneally on the day of immunization and two days later to enhance the disease induction.

    • Efficacy Assessment: Clinical signs of neurological impairment (e.g., tail limpness, hind limb paralysis) are scored daily. Histological analysis of the central nervous system is performed to assess inflammation and demyelination.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

CXCR3_Signaling_Pathway CXCR3 Signaling Pathway cluster_ligands CXCR3 Ligands cluster_antagonists Antagonists CXCL9 CXCL9 (Mig) CXCR3 CXCR3 CXCL9->CXCR3 CXCL10 CXCL10 (IP-10) CXCL10->CXCR3 CXCL11 CXCL11 (I-TAC) CXCL11->CXCR3 G_protein Gαi Protein Activation CXCR3->G_protein SCH900875 This compound SCH900875->CXCR3 AMG487 AMG487 AMG487->CXCR3 PLC Phospholipase C (PLC) G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) Ca_flux->Cellular_Responses MAPK MAPK/ERK Pathway PKC->MAPK PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: CXCR3 signaling pathway and points of antagonism.

Experimental_Workflow_CIA Experimental Workflow for Collagen-Induced Arthritis (CIA) Model cluster_setup Model Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Animal_Selection Select DBA/1 Mice Immunization_1 Day 0: Primary Immunization (Type II Collagen + CFA) Animal_Selection->Immunization_1 Immunization_2 Day 21: Booster Immunization (Type II Collagen + IFA) Immunization_1->Immunization_2 Treatment_Start Initiate Treatment (Prophylactic or Therapeutic) Immunization_2->Treatment_Start Vehicle Vehicle Control Clinical_Scoring Daily Clinical Scoring (Paw Swelling, Erythema) Vehicle->Clinical_Scoring SCH900875 This compound SCH900875->Clinical_Scoring AMG487 AMG487 AMG487->Clinical_Scoring Treatment_Start->Vehicle Treatment_Start->SCH900875 Treatment_Start->AMG487 Histopathology Histopathological Analysis of Joints (Inflammation, Cartilage/Bone Damage) Clinical_Scoring->Histopathology Biomarkers Biomarker Analysis (Cytokines, Chemokines) Histopathology->Biomarkers

Caption: Generalized experimental workflow for in vivo CIA models.

Conclusion

Both this compound and AMG487 are potent CXCR3 antagonists with demonstrated in vivo efficacy in preclinical models of inflammatory and autoimmune diseases. AMG487 has been more extensively characterized in the public literature, with data available across a broader range of disease models, including inflammatory bone loss, arthritis, cancer, and diabetic retinopathy. The available information for this compound, while less detailed, indicates its effectiveness in key autoimmune models such as CIA and EAE.

The lack of direct comparative studies necessitates careful consideration when evaluating the relative potential of these two compounds. The choice of antagonist for future research and development would likely depend on the specific disease indication, as well as a more detailed and direct comparison of their pharmacokinetic and pharmacodynamic profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and designing future preclinical studies in the promising field of CXCR3 antagonism.

References

A Comparative Guide to CXCR3 Antagonists in Autoimmune Models: SCH-546738 vs. SCH-900875

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for autoimmune diseases, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a promising target. This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are pivotal in orchestrating the inflammatory cascades that characterize numerous autoimmune disorders. This guide provides a comparative overview of two notable small molecule CXCR3 antagonists, SCH-546738 and SCH-900875, with a focus on their performance in preclinical autoimmune models. While extensive data is available for SCH-546738, public information on the quantitative performance of this compound is limited.

Overview of SCH-546738 and this compound

Both SCH-546738 and this compound are piperazine-based piperidine compounds developed as antagonists for the CXCR3 receptor. Their primary mechanism of action involves blocking the binding of inflammatory chemokines, thereby inhibiting downstream signaling pathways and the migration of pathogenic immune cells into target tissues.

SCH-546738 is a potent, selective, and non-competitive antagonist of CXCR3. It has been extensively characterized in a variety of in vitro and in vivo models, demonstrating significant efficacy in attenuating autoimmune disease pathology.

Quantitative Performance Data

A direct quantitative comparison is challenging due to the disparity in available data. The following tables summarize the known performance metrics for SCH-546738.

In Vitro Activity of SCH-546738
ParameterValueSpeciesAssay Type
Binding Affinity (Ki) 0.4 nMHumanRadioligand Binding Assay
IC50 (CXCL10 Displacement) 0.8 - 2.2 nMHumanCompetition Binding Assay
IC50 (CXCL11 Displacement) 0.8 - 2.2 nMHumanCompetition Binding Assay
IC90 (Chemotaxis Inhibition) ~10 nMHumanActivated T Cell Chemotaxis
In Vivo Efficacy of SCH-546738 in Autoimmune Models
Animal ModelSpeciesDosing RegimenKey Findings
Collagen-Induced Arthritis (CIA) MouseOral administrationAttenuated disease development.
Experimental Autoimmune Encephalomyelitis (EAE) RatOral administrationSignificantly reduced disease severity.
Experimental Autoimmune Encephalomyelitis (EAE) MouseOral administrationSignificantly reduced disease severity.

Quantitative data for this compound on binding affinity, ligand displacement, and in vivo efficacy in specific autoimmune models are not publicly available at the time of this publication.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate the CXCR3 signaling pathway and a typical experimental workflow for assessing efficacy in a preclinical autoimmune model.

CXCR3 Signaling Pathway and Antagonist Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CXCL9 CXCL9 CXCR3 CXCR3 CXCL9->CXCR3 CXCL10 CXCL10 CXCL10->CXCR3 CXCL11 CXCL11 CXCL11->CXCR3 G_Protein G Protein Activation CXCR3->G_Protein Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (Chemotaxis, Proliferation, Inflammation) Downstream_Signaling->Cellular_Response Antagonist This compound / SCH-546738 Antagonist->CXCR3

CXCR3 signaling and antagonist inhibition.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model Start Day 0: Primary Immunization (Collagen + CFA) Boost Day 21: Booster Immunization (Collagen + IFA) Start->Boost Treatment Treatment Initiation (Vehicle or CXCR3 Antagonist) Boost->Treatment Monitoring Daily Monitoring: - Clinical Score (Arthritis Severity) - Paw Swelling Measurement Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology of Joints - Cytokine Profiling - Anti-Collagen Antibody Titer Monitoring->Endpoint

Unveiling the Immunomodulatory Landscape: A Head-to-Head Comparison of Pembrolizumab (SCH-900875) and Other Key Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of immunotherapy, a comprehensive understanding of the mechanisms and comparative efficacy of different immunomodulators is paramount for researchers, clinicians, and drug development professionals. This guide provides a detailed head-to-head comparison of Pembrolizumab (also known as SCH-900875 or MK-3475), a potent anti-programmed cell death protein 1 (PD-1) antibody, with other significant classes of immunomodulators. This analysis is supported by a summary of quantitative data from key experimental studies and detailed methodologies to ensure reproducibility and facilitate informed decision-making in research and development.

Introduction to Pembrolizumab (this compound)

Pembrolizumab is a humanized monoclonal antibody that has revolutionized the treatment landscape for a variety of malignancies. It functions by blocking the interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. This blockade effectively releases the "brakes" on the immune system, enabling a more robust anti-tumor T-cell response.

Comparative Analysis with Other Immunomodulators

To provide a comprehensive overview, this guide compares Pembrolizumab with other major classes of immunomodulators, including CTLA-4 inhibitors, LAG-3 inhibitors, and TIM-3 inhibitors. The following sections will delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide insights into their distinct and overlapping roles in cancer immunotherapy.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance metrics from various studies to facilitate a clear comparison between Pembrolizumab and other immunomodulators.

Immunomodulator ClassTargetRepresentative AgentObjective Response Rate (ORR) - Monotherapy (Melanoma)Objective Response Rate (ORR) - Combination with Anti-PD-1 (Melanoma)
PD-1 Inhibitor PD-1Pembrolizumab 33-39%N/A
CTLA-4 Inhibitor CTLA-4Ipilimumab11-19%58% (with Nivolumab)
LAG-3 Inhibitor LAG-3Relatlimab~10%43% (with Nivolumab)
TIM-3 Inhibitor TIM-3SabatolimabData EmergingData Emerging

Note: Objective Response Rates (ORR) are approximate and can vary based on the specific clinical trial, patient population, and tumor type. The data presented here for melanoma provides a comparative snapshot.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathways targeted by these immunomodulators and a typical experimental workflow for assessing their efficacy.

PD1_Pathway cluster_T_Cell T Cell cluster_APC Tumor Cell / APC TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 PI3K PI3K SHP2->PI3K AKT AKT PI3K->AKT AKT->T-Cell Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1/L2 PDL1->PD1 Inhibitory Signal Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction CTLA4_Pathway cluster_T_Cell T Cell cluster_APC APC TCR TCR CD28 CD28 T-Cell Activation T-Cell Activation CD28->T-Cell Activation CTLA4 CTLA-4 CTLA4->T-Cell Activation MHC MHC MHC->TCR Signal 1 B7 B7-1/B7-2 B7->CD28 Signal 2 (Co-stimulation) B7->CTLA4 Inhibitory Signal (Higher Affinity) Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blocks Interaction Experimental_Workflow cluster_workflow Immunomodulator Efficacy Assessment start Tumor Cell Line & Co-culture with PBMCs treatment Treatment with: - Pembrolizumab - Other Immunomodulators - Combination Therapies - Control (Isotype Ab) start->treatment incubation Incubation (48-72 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells elisa Cytokine Analysis (ELISA) (e.g., IFN-γ, TNF-α) supernatant->elisa facs Flow Cytometry Analysis (T-cell activation markers: CD69, CD25, Granzyme B) cells->facs end Data Analysis & Comparative Efficacy elisa->end facs->end

A Comparative Analysis of Pembrolizumab (SCH-900875) Against Standard Therapies in Locally Advanced Head and Neck Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Pembrolizumab (formerly known as SCH-900875), a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), against standard-of-care treatments for locally advanced head and neck squamous cell carcinoma (HNSCC). This document synthesizes data from key clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Paradigm Shift in HNSCC Treatment

Pembrolizumab is an immune checkpoint inhibitor.[1][2] It works by binding to the PD-1 receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on tumor cells.[3][4][5] This blockade effectively releases the "brakes" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[2][3][4] This mechanism represents a significant departure from traditional cytotoxic chemotherapy and radiation, which directly target and kill cancer cells.

Standard treatments for locally advanced HNSCC have traditionally involved a combination of surgery, radiation therapy, and chemotherapy.[6][7] For resectable tumors, the standard of care is often surgery followed by adjuvant radiotherapy or chemoradiotherapy (CRT), particularly for patients with high-risk features.[6] In cases of unresectable disease, concurrent CRT is a primary treatment modality.[6] For recurrent or metastatic HNSCC, first-line treatment has included platinum-based chemotherapy, often in combination with fluorouracil and cetuximab.[8][9]

Performance Benchmarking: Key Clinical Trial Data

The efficacy and safety of Pembrolizumab in HNSCC have been evaluated in several pivotal clinical trials. The following tables summarize the performance of Pembrolizumab-based regimens in comparison to standard treatments.

Table 1: KEYNOTE-412 - Pembrolizumab in Unresectable, Locally Advanced HNSCC

The KEYNOTE-412 trial investigated the addition of pembrolizumab to concurrent chemoradiotherapy (CRT) in patients with unresectable, locally advanced HNSCC.[10][11][12]

EndpointPembrolizumab + CRTPlacebo + CRTHazard Ratio (95% CI)
Median Event-Free Survival (EFS)Not Reached46.6 months0.83 (0.68-1.03)[11][13]
24-Month EFS Rate63.2%56.2%N/A
36-Month EFS Rate57.4%52.1%N/A
Median Overall Survival (OS)Not ReachedNot Reached0.67 (0.43-1.04)[11]
36-Month OS Rate79.1%73.0%N/A

Note: While the primary endpoint of EFS did not reach statistical significance at the final analysis, a favorable trend was observed with the addition of pembrolizumab. With longer-term follow-up, a clinically meaningful EFS benefit was shown.[10][12]

Table 2: KEYNOTE-689 - Perioperative Pembrolizumab in Resectable, Locally Advanced HNSCC

The KEYNOTE-689 trial evaluated the efficacy of adding pembrolizumab both before (neoadjuvant) and after (adjuvant) surgery to the standard of care.[14][15][16][17]

EndpointPembrolizumab + Standard of CareStandard of Care AloneHazard Ratio (95% CI)
Median Event-Free Survival (EFS)51.8 months30.4 months0.73 (0.58-0.92)[16]
12-Month EFS Rate75.1%62.5%N/A
24-Month EFS Rate65.0%54.6%N/A
36-Month EFS Rate57.6%46.4%N/A
Major Pathological Response (mPR) Rate9.4%0%N/A[16]

Note: The addition of perioperative pembrolizumab to standard of care resulted in a statistically significant improvement in event-free survival.[15][16]

Table 3: KEYNOTE-048 - First-Line Pembrolizumab in Recurrent or Metastatic HNSCC

The KEYNOTE-048 trial compared pembrolizumab alone and in combination with chemotherapy to the standard EXTREME regimen (cetuximab with carboplatin or cisplatin and fluorouracil).[8][9]

Treatment ArmPopulationMedian Overall Survival (OS)Hazard Ratio (95% CI) vs. EXTREME
Pembrolizumab + ChemotherapyTotal Population13.0 months0.77 (0.63-0.93)[8]
Pembrolizumab MonotherapyPD-L1 CPS ≥112.3 months0.78 (0.64-0.96)[9]
Pembrolizumab MonotherapyPD-L1 CPS ≥2014.9 months0.61 (0.45-0.83)[9]
EXTREME RegimenTotal Population10.7 monthsN/A

Note: Pembrolizumab, both as a single agent in PD-L1 positive patients and in combination with chemotherapy, demonstrated superior overall survival compared to the standard EXTREME regimen.[8][9]

Experimental Protocols

KEYNOTE-412: Study Design
  • Phase: 3, randomized, double-blind, placebo-controlled.

  • Patient Population: Patients with unresected, locally advanced HNSCC.

  • Randomization: 1:1 ratio to receive either pembrolizumab or placebo.

  • Intervention Arm: Pembrolizumab (200 mg every 3 weeks) administered concurrently with CRT, followed by maintenance pembrolizumab for up to 1 year.

  • Control Arm: Placebo administered on the same schedule as the intervention arm, concurrently with CRT.

  • Standard CRT: Cisplatin (100 mg/m²) every 3 weeks for 3 cycles with standard fractionation radiotherapy.

  • Primary Endpoint: Event-free survival (EFS).

  • Key Secondary Endpoint: Overall survival (OS).[10][12]

KEYNOTE-689: Study Design
  • Phase: 3, randomized, open-label.

  • Patient Population: Patients with resectable, locally advanced HNSCC.

  • Randomization: 1:1 ratio.

  • Intervention Arm: Two cycles of neoadjuvant pembrolizumab (200 mg every 3 weeks) followed by surgery. Post-surgery, patients received adjuvant pembrolizumab concurrent with radiotherapy or CRT, and then maintenance pembrolizumab.[14][15][16]

  • Control Arm: Surgery followed by standard postoperative radiotherapy or CRT.

  • Primary Endpoint: Event-free survival (EFS).

  • Key Secondary Endpoints: Major pathological response (mPR) and overall survival (OS).[15][17]

KEYNOTE-048: Study Design
  • Phase: 3, randomized, open-label.

  • Patient Population: Patients with recurrent or metastatic HNSCC who had not previously received systemic therapy for advanced disease.

  • Randomization: 1:1:1 ratio.

  • Arm 1: Pembrolizumab monotherapy (200 mg every 3 weeks).

  • Arm 2: Pembrolizumab (200 mg every 3 weeks) plus platinum (cisplatin or carboplatin) and 5-fluorouracil.

  • Arm 3 (Control): Cetuximab plus platinum (cisplatin or carboplatin) and 5-fluorouracil (EXTREME regimen).

  • Primary Endpoint: Overall survival (OS).

  • Key Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[8][9]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Pembrolizumab

Pembrolizumab_Mechanism cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 / PD-L2 PD1 PD-1 Receptor PDL1->PD1 Inhibitory Signal (Suppresses T-Cell Attack) T_Cell T-Cell Pembrolizumab Pembrolizumab (this compound) Pembrolizumab->PD1 Blocks Interaction

Caption: Mechanism of action of Pembrolizumab (this compound).

KEYNOTE-689 Experimental Workflow

KEYNOTE689_Workflow cluster_intervention Pembrolizumab + Standard of Care Arm cluster_control Standard of Care Arm Neo_Pembro Neoadjuvant Pembrolizumab Surgery_Intervention Surgery Neo_Pembro->Surgery_Intervention Adj_Pembro_CRT Adjuvant Pembrolizumab + RT/CRT Surgery_Intervention->Adj_Pembro_CRT Maint_Pembro Maintenance Pembrolizumab Adj_Pembro_CRT->Maint_Pembro Surgery_Control Surgery Adj_CRT Adjuvant RT/CRT Surgery_Control->Adj_CRT Patient_Population Resectable, Locally Advanced HNSCC Patients Randomization Randomization (1:1) Patient_Population->Randomization Randomization->Neo_Pembro Intervention Randomization->Surgery_Control Control

Caption: Simplified workflow of the KEYNOTE-689 clinical trial.

References

Safety Operating Guide

Essential Safety Protocols for Handling Research Compound SCH-900875

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SCH-900875 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if possible, the compound supplier for specific handling and safety information before commencing any work.

The handling of any novel chemical compound in a research and development setting necessitates a stringent adherence to safety protocols to protect laboratory personnel from potential hazards. This guide provides a procedural framework for the safe operational use and disposal of this compound, emphasizing a conservative approach in the absence of compound-specific safety data.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound. All PPE should be inspected for integrity before each use.[1]

PPE CategoryComponentStandardPurpose
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldANSI Z87.1 or equivalentProtects against splashes, aerosols, and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)ASTM F739 or equivalentPrevents skin contact. The specific glove material should be chosen based on the solvent used with this compound. Double-gloving is recommended.[1]
Body Protection Laboratory Coat or Chemical-Resistant GownN/AProtects skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Protection N95 Respirator or higher (e.g., a properly fitted half-mask or full-face respirator with appropriate cartridges)NIOSH-approvedRecommended when handling the compound as a powder to prevent inhalation of fine particles. Use in a certified chemical fume hood is the primary engineering control.

Operational Plan for Handling this compound

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_collection Store Waste in Designated Area cleanup_waste->disposal_collection cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_pickup Arrange for EHS Pickup disposal_collection->disposal_pickup

Workflow for Safe Handling of this compound

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.

  • Solid Waste: Contaminated solid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any amount of the compound or its solutions down the drain.[1]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • EHS Pickup: Follow your institution's procedures for the storage and pickup of chemical waste by the Environmental Health and Safety department.

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

All laboratory personnel working with this compound must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.